Allitinib tosylate
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN4O2.C7H8O3S/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30);2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUKJEHWLJBODV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClFN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648510 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--N-(4-{3-chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050500-29-2 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--N-(4-{3-chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Allitinib Tosylate: An In-depth Technical Guide to a Potent Irreversible Inhibitor of EGFR and ErbB2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allitinib tosylate (also known as AST-1306) is a novel, orally active anilino-quinazoline compound that acts as a potent and selective irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2) tyrosine kinases.[1] Its irreversible binding mechanism and high selectivity for the ErbB family of receptors offer a promising avenue for overcoming acquired resistance to reversible EGFR inhibitors in cancer therapy. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Mechanism of Action
This compound functions as an irreversible inhibitor by forming a covalent bond with specific cysteine residues within the ATP-binding sites of EGFR and ErbB2.[1] This covalent modification permanently inactivates the kinase activity of the receptors, leading to the inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival. Molecular docking studies have identified Cys797 in the catalytic domain of EGFR and Cys805 in the catalytic domain of ErbB2 as the likely sites of covalent interaction.[1]
Kinase Selectivity
This compound demonstrates high selectivity for the ErbB family of kinases. In vitro kinase assays have shown that it is over 3000-fold more selective for EGFR and ErbB2 compared to a panel of other kinases.[2]
Quantitative In Vitro Data
Inhibitory Activity Against EGFR and ErbB2
The inhibitory potency of this compound against EGFR and ErbB2 has been determined in cell-free enzymatic assays.
| Kinase Target | IC50 (nM) |
| EGFR | 0.5 |
| ErbB2 | 3 |
| Table 1: In vitro inhibitory activity of this compound against EGFR and ErbB2. Data sourced from Xie et al., 2011.[2] |
Inhibition of EGFR and ErbB2 Phosphorylation in Cell-Based Assays
This compound effectively inhibits the phosphorylation of EGFR and ErbB2 in various human cancer cell lines.
| Cell Line | Receptor | Concentration of Allitinib | Inhibition of Phosphorylation |
| A549 (Lung Carcinoma) | EGFR | 0.01 µM | Marked inhibition of EGF-induced phosphorylation |
| Calu-3 (Lung Adenocarcinoma) | ErbB2 | 0.01 µM | Significant inhibition of heregulin-induced phosphorylation |
| SK-OV-3 (Ovarian Cancer) | ErbB2 | 0.01 µM | Significant inhibition of heregulin-induced phosphorylation |
| Table 2: Inhibition of EGFR and ErbB2 phosphorylation by this compound in human cancer cell lines. Data interpreted from Western blot analyses in Xie et al., 2011.[2] |
Anti-proliferative Activity in Human Cancer Cell Lines
The anti-proliferative effects of this compound have been evaluated in a panel of human cancer cell lines with varying levels of EGFR and ErbB2 expression.
| Cell Line | Histological Type | ErbB2 Expression | IC50 (µM) |
| Calu-3 | Lung Adenocarcinoma | High | 0.23 |
| BT474 | Breast Cancer | High | 0.97 |
| SK-OV-3 | Ovarian Cancer | High | 1.22 |
| A549 | Lung Carcinoma | Low | 15.89 |
| MDA-MB-468 | Breast Cancer | Low | 10.76 |
| Table 3: Anti-proliferative activity of this compound in various human cancer cell lines. Data sourced from Xie et al., 2011.[2] |
Quantitative In Vivo Data
Tumor Growth Inhibition in Xenograft Models
The in vivo anti-tumor efficacy of this compound has been demonstrated in nude mice bearing human tumor xenografts.
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition |
| SK-OV-3 | Ovarian Cancer | This compound (100 mg/kg) | Oral, twice daily for 7 days | Near complete tumor disappearance |
| Calu-3 | Lung Adenocarcinoma | This compound (100 mg/kg) | Oral, twice daily for 28 days | Dramatic suppression of tumor growth |
| A549 | Lung Carcinoma | This compound (100 mg/kg) | Oral, twice daily | Slight inhibition of tumor growth |
| HO-8910 | Ovarian Cancer | This compound (100 mg/kg) | Oral, twice daily | Slight inhibition of tumor growth |
| Table 4: In vivo anti-tumor activity of this compound in xenograft models. Data sourced from Xie et al., 2011.[2] |
Signaling Pathways
This compound effectively blocks the downstream signaling pathways mediated by EGFR and ErbB2, primarily the PI3K/Akt and MAPK pathways, which are critical for cell proliferation, survival, and differentiation.
Caption: this compound inhibits EGFR and ErbB2 signaling pathways.
Experimental Protocols
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR and ErbB2.
-
Methodology:
-
Recombinant human EGFR and ErbB2 kinases were used.
-
A 96-well plate was coated with a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
Serial dilutions of this compound were prepared and added to the wells.
-
The kinase reaction was initiated by adding ATP and the respective kinase.
-
The plate was incubated to allow for phosphorylation of the substrate.
-
The amount of phosphorylated substrate was quantified using an anti-phosphotyrosine antibody conjugated to a detectable enzyme (e.g., HRP) and a colorimetric substrate.
-
IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay (SRB Assay)
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology:
-
Cancer cells were seeded in 96-well plates and allowed to attach overnight.
-
Cells were treated with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
After treatment, cells were fixed with trichloroacetic acid.
-
The fixed cells were stained with sulforhodamine B (SRB) dye, which binds to total cellular protein.
-
Unbound dye was washed away, and the protein-bound dye was solubilized.
-
The absorbance was measured at a specific wavelength (e.g., 515 nm) to determine the cell density.
-
IC50 values were calculated from the dose-response curves.
-
Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.
Western Blot Analysis for Protein Phosphorylation
-
Objective: To determine the effect of this compound on the phosphorylation of EGFR, ErbB2, and downstream signaling proteins.
-
Methodology:
-
Cancer cells were treated with this compound for a specified time.
-
For growth factor-induced phosphorylation, cells were stimulated with EGF or heregulin.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt).
-
The membrane was then incubated with a secondary antibody conjugated to HRP.
-
The protein bands were visualized using a chemiluminescent substrate.
-
Band intensities were quantified using densitometry software.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Human cancer cells were subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
When tumors reached a palpable size, mice were randomized into control and treatment groups.
-
The treatment group received oral administration of this compound at a specified dose and schedule. The control group received the vehicle.
-
Tumor volume was measured regularly using calipers (Volume = (length × width²) / 2).
-
Animal body weight was monitored as an indicator of toxicity.
-
At the end of the study, tumors were excised and weighed.
-
Tumor growth inhibition was calculated based on the difference in tumor volume or weight between the treated and control groups.
-
Clinical Development
This compound is currently being investigated in clinical trials. A notable study is NCT04671303, a Phase II trial evaluating the efficacy and safety of anlotinib combined with allitinib in patients with lung cancer.[3]
Conclusion
This compound is a potent and selective irreversible inhibitor of EGFR and ErbB2 with significant anti-tumor activity in preclinical models. Its ability to overcome resistance to reversible inhibitors makes it a promising candidate for further clinical development in the treatment of cancers driven by the ErbB signaling pathway. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound.
References
- 1. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Allitinib Tosylate: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allitinib tosylate, also known as AST-1306, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2) tyrosine kinases.[1][2] As a member of the anilino-quinazoline class of compounds, this compound has demonstrated significant anti-cancer activity in both preclinical and clinical settings. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is the tosylate salt of Allitinib. The chemical structure consists of a quinazoline core, substituted with an acrylamide group and an aniline moiety, which in turn is substituted with a chloro group and a 3-fluorobenzyloxy group.
Chemical Structure:
-
IUPAC Name: N-[4-[[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]quinazolin-6-yl]acrylamide tosylate
-
Chemical Formula: C₃₁H₂₆ClFN₄O₅S
-
Molecular Weight: 621.08 g/mol
| Property | Value | Reference |
| CAS Number | 1050500-29-2 | [2] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action
This compound functions as an irreversible inhibitor of EGFR (ErbB1) and ErbB2.[1][2] It forms a covalent bond with a cysteine residue (Cys797 in EGFR and Cys805 in ErbB2) in the ATP-binding pocket of the kinase domain. This irreversible binding blocks the downstream signaling pathways that are crucial for cell growth, proliferation, and survival in cancer cells that overexpress these receptors. Allitinib has also been shown to inhibit ErbB4.
The primary signaling cascades inhibited by this compound include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. By blocking these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway Diagram
Caption: this compound's mechanism of action.
Biological Activity and Properties
This compound exhibits potent inhibitory activity against EGFR and ErbB2, including clinically relevant mutations such as the T790M resistance mutation in EGFR.
| Target | IC₅₀ (nM) | Reference |
| EGFR | 0.5 | [1][2] |
| ErbB2 | 3 | [1][2] |
| ErbB4 | 0.8 | N/A |
| EGFR (T790M/L858R) | 12 | N/A |
In Vitro Cytotoxicity:
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Calu-3 | Lung Adenocarcinoma | 0.23 | N/A |
| BT474 | Breast Cancer | 0.97 | N/A |
| SK-OV-3 | Ovarian Cancer | 1.3 | N/A |
| A549 | Lung Carcinoma | 6.8 | N/A |
| NCI-H1975 | Non-Small Cell Lung Cancer | ~1 | N/A |
Pharmacokinetics and Metabolism
Studies have shown that Allitinib is metabolized in humans primarily through O-dealkylation, amide hydrolysis, and the formation of dihydrodiol metabolites. The major pharmacologically active metabolites are M6 (amide hydrolysis product) and M10 (dihydrodiol allitinib). The biotransformation of Allitinib involves multiple cytochrome P450 isoforms, mainly CYP3A4/5 and CYP1A2.
Experimental Protocols
Synthesis of Allitinib
The synthesis of Allitinib typically involves a multi-step process. A representative synthesis is outlined below, based on procedures for similar quinazoline derivatives.
Caption: Representative synthesis of this compound.
Step 1: Synthesis of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine 4-Chloro-7-fluoro-6-nitroquinazoline is reacted with 3-chloro-4-((3-fluorobenzyl)oxy)aniline in a suitable solvent such as isopropanol, often in the presence of a base like N,N-diisopropylethylamine, at elevated temperatures.
Step 2: Reduction of the Nitro Group The nitro group of the resulting intermediate is reduced to an amine. This can be achieved using various reducing agents, such as iron powder in the presence of ammonium chloride in an ethanol/water mixture, or by catalytic hydrogenation.
Step 3: Acylation with Acryloyl Chloride The resulting diamine is then acylated with acryloyl chloride in a suitable solvent like tetrahydrofuran (THF) in the presence of a base such as triethylamine to form the acrylamide moiety of Allitinib.
Step 4: Formation of the Tosylate Salt Finally, the Allitinib free base is treated with p-toluenesulfonic acid in a suitable solvent system, such as ethanol and ethyl acetate, to precipitate this compound.
In Vitro EGFR/ErbB2 Kinase Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of this compound against EGFR and ErbB2 kinases.[1][2]
Caption: Workflow for in vitro kinase inhibition assay.
-
Plate Preparation: 96-well ELISA plates are pre-coated with 20 µg/mL of Poly(Glu,Tyr)4:1 substrate.
-
Reaction Setup:
-
Add 80 µL of 5 µM ATP solution in kinase reaction buffer (50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄, 1 mM DTT) to each well.
-
Add 10 µL of various concentrations of this compound (dissolved in 1% DMSO) to the wells. A control with 1% DMSO is included.
-
-
Kinase Reaction: Initiate the reaction by adding 10 µL of purified EGFR or ErbB2 kinase protein.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Washing: Wash the plate three times with PBS containing 0.1% Tween 20 (T-PBS).
-
Primary Antibody: Add 100 µL of anti-phosphotyrosine antibody (e.g., PY99, 1:500 dilution in T-PBS with 5 mg/mL BSA) and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of HRP-conjugated goat anti-mouse IgG (1:2000 dilution in T-PBS with 5 mg/mL BSA) and incubate for 30 minutes at 37°C.
-
Washing: Wash the plate with PBS.
-
Detection: Add 100 µL of a solution containing 0.03% H₂O₂ and 2 mg/mL o-phenylenediamine in 0.1 M citrate buffer (pH 5.5).
-
Stop Reaction: Terminate the reaction by adding 50 µL of 2 M H₂SO₄.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the inhibition rate and determine the IC₅₀ value using a suitable statistical method like the Logit method.[1][2]
In Vitro Cell Proliferation (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability and cytotoxicity.[3][4][5]
Caption: Workflow for the Sulforhodamine B (SRB) assay.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound and incubate for an additional 72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.[1]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[2]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SK-OV-3 or Calu-3) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound orally (e.g., by gavage) at various doses (e.g., 25, 50, 100 mg/kg) twice daily for a specified period (e.g., 28 days). The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth and final tumor weights between the treated and control groups to determine the anti-tumor efficacy of this compound. A reduction in body weight of less than 20% is generally considered well-tolerated.[2]
Conclusion
This compound is a promising irreversible inhibitor of EGFR and ErbB2 with potent anti-cancer activity. This technical guide provides a comprehensive overview of its chemical and biological properties, mechanism of action, and key experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for cancers driven by EGFR and ErbB2 signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | EGFR | FLT | TargetMol [targetmol.com]
- 3. scispace.com [scispace.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Allitinib Tosylate: A Preclinical Overview for Drug Development Professionals
An In-depth Technical Guide
Allitinib tosylate, also known as AST-1306 and by its approved drug name Furmonertinib, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This document provides a comprehensive overview of its preclinical development, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.
Mechanism of Action
This compound is an anilino-quinazoline compound that functions as a potent and selective irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1][2] It primarily targets EGFR (ErbB1) and HER2 (ErbB2), with some activity against HER4 (ErbB4).[3] Its irreversible binding is a key characteristic, offering a potential advantage in overcoming resistance mechanisms seen with earlier generation TKIs.[4][5][6]
The molecule covalently binds to specific cysteine residues within the ATP-binding sites of these receptors—Cys797 in EGFR and Cys805 in ErbB2.[4][7] This irreversible binding blocks the downstream signaling pathways that are crucial for tumor cell proliferation and survival, including the MAPK (Erk1/2) and PI3K/Akt pathways.[3][5][6] Preclinical studies have demonstrated that Allitinib effectively inhibits the phosphorylation of EGFR and ErbB2, leading to the suppression of these downstream signals.[5][8]
A significant feature of Allitinib is its potent activity against EGFR mutations that confer resistance to first- and second-generation TKIs, most notably the T790M "gatekeeper" mutation.[2][5][6] Preclinical data also indicates its efficacy against other EGFR mutations, including G719S, S768I, and L861Q.[9][10] Furthermore, its active metabolite, AST5902, exhibits similar anticancer activity to the parent compound.[9][10]
In Vitro Studies
The in vitro activity of this compound has been extensively characterized through enzymatic and cell-based assays.
Kinase Inhibition
Enzymatic assays have been crucial in determining the potency and selectivity of Allitinib. It demonstrates high potency against wild-type EGFR and ErbB2, as well as clinically relevant EGFR mutants.
| Target Kinase | IC50 (nM) | Reference(s) |
| EGFR (wild-type) | 0.5 | [1][8][11] |
| ErbB2 (HER2) | 3 | [1][8][11] |
| ErbB4 (HER4) | 0.8 | [1][2] |
| EGFR (T790M/L858R) | 12 | [2][3][6] |
| Ba/F3 cellular G719S | 12.4 | [9][10] |
| Ba/F3 cellular S768I | 21.6 | [9][10] |
| Ba/F3 cellular L861Q | 3.8 | [9][10] |
Notably, Allitinib is highly selective for the ErbB family, with IC50 values greater than 10 µM for a panel of over 20 other kinases, indicating a more than 3000-fold selectivity.[1][3][8]
Cell Proliferation Inhibition
Allitinib has been shown to inhibit the proliferation of a wide range of human cancer cell lines, with particular potency in those overexpressing ErbB2.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Calu-3 | Lung Adenocarcinoma | 0.23 | [3][6] |
| BT474 | Breast Cancer | 0.97 | [6] |
| SK-OV-3 | Ovarian Cancer | - | [3] |
| A549 | Lung Cancer | - | [3] |
| MDA-MB-468 | Breast Cancer | - | [3] |
| NCI H23 | Lung Cancer | - | [3] |
| MCF-7 | Breast Cancer | - | [3] |
| HIH3T3-EGFR T790M/L858R | Engineered | - | [1][2] |
Note: Specific IC50 values for all cell lines were not consistently available across all sources.
Studies have shown that cancer cell lines with high levels of ErbB2, such as Calu-3 and BT474, are more sensitive to Allitinib's antiproliferative effects.[6] Knockdown of ErbB2, but not EGFR, was found to decrease the sensitivity of SK-OV-3 cells to the compound, further highlighting its potent anti-ErbB2 activity.[4][6]
In Vivo Studies
The antitumor activity of this compound has been validated in several preclinical animal models, primarily using human tumor xenografts in nude mice.
Xenograft Models
Allitinib, administered orally, has demonstrated significant tumor growth suppression in various xenograft models.
| Xenograft Model | Cancer Type | Dosing Regimen (p.o.) | Outcome | Reference(s) |
| SK-OV-3 | Ovarian Cancer | 25-100 mg/kg, twice daily | Dramatic suppression of tumor growth | [1] |
| Calu-3 | Lung Adenocarcinoma | 25-100 mg/kg, twice daily | Dramatic suppression of tumor growth | [1] |
| HO-8910 | Ovarian Cancer | 25, 50, and 100 mg/kg/day | Reduced tumor growth | [3] |
| A549 | Lung Cancer | 25, 50, and 100 mg/kg/day | Reduced tumor growth | [3] |
| FVB-2/N(neu) | Transgenic Breast Cancer | - | Potent suppression of tumor growth | [4][7] |
The in vivo efficacy is consistent with the in vitro findings, showing more potent tumor suppression in ErbB2-overexpressing models.[4][7] A single dose of Allitinib in the SK-OV-3 xenograft model resulted in a rapid (within 2 hours) and sustained (≥24 hours) inhibition of both EGFR and ErbB2 phosphorylation, consistent with its irreversible mechanism of action.[4] Preclinical studies also indicate that Allitinib is highly permeable through the blood-brain barrier, suggesting potential efficacy for central nervous system (CNS) metastases.[12][13]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Tyrosine Kinase Assay (ELISA-based)
This assay quantifies the inhibitory effect of Allitinib on the enzymatic activity of tyrosine kinases.
-
Plate Preparation : 96-well ELISA plates are pre-coated with 20 µg/mL Poly (Glu,Tyr)4:1, which serves as the substrate for the kinase.[11]
-
Reaction Mixture : A reaction buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl2, 0.1 mM MnCl2, 0.2 mM Na3VO4, 1 mM DTT) containing 5 µM ATP is added to each well.[11]
-
Inhibitor Addition : this compound, diluted in 1% DMSO, is added to the wells at various concentrations. A 1% DMSO solution is used as a negative control.[11]
-
Reaction Initiation : The kinase reaction is started by adding the purified target tyrosine kinase protein.[11]
-
Incubation and Detection : After incubation at 37°C, the plate is washed. An anti-phosphotyrosine antibody is added to detect the phosphorylated substrate. A secondary HRP-conjugated antibody and a colorimetric substrate are then used for quantification via spectrophotometry.[11]
Cell Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity and cell growth inhibition.
-
Cell Seeding : Cancer cells are seeded into 96-well plates and allowed to attach for 24 hours.[8]
-
Drug Treatment : Cells are then treated with increasing concentrations of this compound and incubated for a further 72 hours.[8]
-
Cell Fixation : After incubation, cells are fixed with trichloroacetic acid (TCA).
-
Staining : The fixed cells are stained with 0.4% Sulforhodamine B (SRB) solution.[8]
-
Measurement : The protein-bound dye is dissolved in a Tris base solution, and the absorbance is measured at 515 nm using a multiwell spectrophotometer. The inhibition rate is calculated relative to control cells.[8]
In Vivo Xenograft Study
This protocol outlines the general procedure for assessing the antitumor efficacy of Allitinib in an animal model.
-
Model System : Athymic nude mice are typically used.
-
Tumor Implantation : Human cancer cells (e.g., SK-OV-3, Calu-3) are subcutaneously injected into the flanks of the mice.
-
Treatment Initiation : When tumors reach a predetermined size, mice are randomized into control and treatment groups.
-
Drug Administration : this compound is administered orally (p.o.), typically twice daily, at doses ranging from 25 to 100 mg/kg for a specified period (e.g., 28 days).[1] The control group receives the vehicle.
-
Efficacy Evaluation : Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated to determine efficacy.
Conclusion
The comprehensive preclinical data for this compound (Furmonertinib) establish it as a potent, selective, and irreversible inhibitor of EGFR and ErbB2. Its strong activity against wild-type and mutant forms of EGFR, particularly the T790M resistance mutation, provides a strong rationale for its clinical development. The in vitro and in vivo studies consistently demonstrate its ability to inhibit key oncogenic signaling pathways and suppress tumor growth, especially in ErbB2-overexpressing and EGFR-mutant cancer models. The detailed experimental protocols provide a solid foundation for further research and development in the field of targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. AST1306, a novel irreversible inhibitor of the epidermal growth factor receptor 1 and 2, exhibits antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo | PLOS One [journals.plos.org]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI [frontiersin.org]
- 11. This compound | EGFR | FLT | TargetMol [targetmol.com]
- 12. Furmonertinib in uncommon EGFR‐mutated non‐small cell lung cancer with central nervous system metastases: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Successful therapy using high-dose furmonertinib for non-small cell lung cancer with leptomeningeal metastasis: a case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
Allitinib Tosylate in Non-Small Cell Lung Cancer Research: A Technical Guide
Introduction
Non-small cell lung cancer (NSCLC) constitutes approximately 85% of all lung cancer cases, remaining a leading cause of cancer-related mortality worldwide.[1][2] The discovery of oncogenic driver mutations has revolutionized treatment, shifting from traditional chemotherapy to targeted molecular therapies.[1] The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, particularly EGFR (ErbB1) and HER2 (ErbB2), are key players in NSCLC pathogenesis, promoting cell proliferation and survival when overexpressed or mutated.[2][3][4]
First and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown significant efficacy, especially in patients with activating EGFR mutations.[1][5] However, the development of acquired resistance, often through secondary mutations like T790M, inevitably leads to treatment failure.[1] This has driven the development of next-generation inhibitors.
Allitinib tosylate (also known as AST-1306) is an orally active, small-molecule inhibitor designed to irreversibly target the ErbB family of receptors.[3][6] As a second-generation, irreversible TKI, it covalently binds to the kinase domain, offering the potential to overcome certain resistance mechanisms and provide durable anti-tumor activity.[6][7] This guide provides a comprehensive technical overview of the preclinical and early clinical research on this compound in the context of NSCLC.
Mechanism of Action
Allitinib is an anilino-quinazoline compound that functions as a highly selective and irreversible inhibitor of the ErbB receptor family, specifically targeting EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[6][8] Its mechanism involves forming a covalent bond with a cysteine residue in the ATP-binding pocket of these receptors, leading to their irreversible inactivation.[7] This potent and sustained inhibition blocks the autophosphorylation of the receptors, thereby preventing the activation of key downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[2][7]
Preclinical studies have demonstrated that allitinib is over 3000-fold more selective for the ErbB family kinases compared to a panel of 23 other kinases, highlighting its targeted nature.[7][9] This irreversible binding provides a distinct advantage over reversible inhibitors, as it can maintain target suppression even after the drug has been cleared from circulation and shows efficacy against resistance mutations such as the EGFR T790M/L858R double mutant.[7]
Preclinical Research Data
In Vitro Kinase and Cell-Based Inhibitory Activity
Allitinib has demonstrated potent inhibitory activity against key members of the ErbB family in cell-free enzymatic assays. It is particularly effective against EGFR and ErbB2 and retains significant activity against the clinically relevant EGFR T790M/L858R double mutation, which confers resistance to first-generation TKIs.[6][7] In cell-based assays, allitinib effectively suppressed the proliferation of various human cancer cell lines, with heightened sensitivity observed in those overexpressing ErbB2.[7][10]
| Target/Cell Line | Assay Type | IC50 Value | Reference(s) |
| Kinase Targets | |||
| EGFR (ErbB1) | Cell-Free Kinase Assay | 0.5 nM | [7][8][9][11] |
| ErbB2 (HER2) | Cell-Free Kinase Assay | 3 nM | [7][8][9][11] |
| ErbB4 | Cell-Free Kinase Assay | 0.8 nM | [8][11] |
| EGFR T790M/L858R | Cell-Free Kinase Assay | 12 nM | [6][7] |
| Cancer Cell Lines | |||
| Calu-3 (NSCLC) | Cell Proliferation | 0.23 µM | [7][10] |
| A431 (Epidermoid Carcinoma) | Cell Proliferation | 0.2 µM | [9] |
| BT474 (Breast Cancer) | Cell Proliferation | 0.97 µM | [7][10] |
In Vivo Antitumor Efficacy
The antitumor effects of allitinib have been evaluated in several human tumor xenograft models in nude mice. Oral administration of allitinib led to dramatic suppression of tumor growth, particularly in models with high ErbB2 expression, such as Calu-3 (NSCLC) and SK-OV-3 (ovarian cancer).[8][10] In the SK-OV-3 model, tumors were nearly eradicated after just seven days of treatment.[9][10] In contrast, its effect was less pronounced in models with low ErbB2 expression, such as A549 (NSCLC), underscoring its potent activity in ErbB2-driven cancers.[9][10] Throughout these studies, allitinib was generally well-tolerated, with minimal impact on the body weight of the animals.[9]
| Xenograft Model | Cancer Type | ErbB2 Expression | Treatment Regimen | Outcome | Reference(s) |
| Calu-3 | NSCLC | High | 25-100 mg/kg, p.o., BID, 28 days | Dramatic suppression of tumor growth | [8][10] |
| SK-OV-3 | Ovarian | High | 25-100 mg/kg, p.o., BID, 28 days | Dramatic suppression; tumors nearly disappeared | [8][9][10] |
| A549 | NSCLC | Low | Not specified | Slight inhibition of tumor growth | [9][10] |
| HO-8910 | Ovarian | Low | Not specified | Slight inhibition of tumor growth | [10] |
Clinical Research Data
A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary antitumor activity of allitinib in patients with advanced solid tumors.[6] The study enrolled 71 patients, with breast cancer (n=22) and lung cancer (n=14) being the most common diagnoses.[6]
The results showed that allitinib was rapidly absorbed with moderate to high clearance and no evidence of accumulation over time.[6] The most common drug-related adverse events were manageable and included diarrhea, fatigue, and rash.[6] Dose-limiting toxicity (DLT) was identified as grade 3 diarrhea.[6] The study established a recommended Phase II dose (RP2D) and demonstrated preliminary signs of efficacy.[6]
| Parameter | Description | Reference(s) |
| Patient Population | 71 patients with advanced solid tumors (14 with NSCLC) | [6] |
| Dose-Limiting Toxicity | Grade 3 Diarrhea | [6] |
| Most Frequent Adverse Events | Diarrhea (85.9%), Fatigue (19.7%), Rash (16.9%) | [6] |
| Pharmacokinetics | Rapid absorption, moderate-to-high clearance, no accumulation | [6] |
| Clinical Activity (N=55) | Partial Response (PR): 7 patients (1 with NSCLC)Stable Disease (SD) ≥ 6 months: 7 patients | [6] |
Key Experimental Protocols
Western Blot for Target Phosphorylation Inhibition
This protocol is used to confirm that allitinib inhibits the phosphorylation of its target receptors (EGFR, ErbB2) and downstream signaling proteins (Akt, ERK) within cancer cells.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, Calu-3) are cultured in appropriate media.
-
Serum Starvation: Cells are starved in a serum-free medium for 24 hours to reduce basal receptor activation.[7]
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of allitinib (e.g., 0.01 µM to 1 µM) for 4 hours at 37°C.[7]
-
Ligand Stimulation: Cells are stimulated with Epidermal Growth Factor (EGF) (e.g., 50 ng/mL) for 15 minutes at 37°C to induce EGFR phosphorylation.[7]
-
Cell Lysis: Whole-cell lysates are harvested using a lysis buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated forms of EGFR, ErbB2, Akt, and ERK, as well as antibodies for the total protein levels as loading controls.
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model Protocol
This protocol outlines the general procedure for evaluating the in vivo antitumor efficacy of allitinib using a mouse xenograft model.
Methodology:
-
Cell Preparation: A suspension of human cancer cells (e.g., Calu-3) is prepared in a suitable medium.
-
Animal Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomly assigned to treatment groups (e.g., vehicle control, allitinib at different doses).
-
Treatment Administration: Allitinib is administered orally (p.o.), typically twice daily (BID), for a specified period (e.g., 28 days).[8] The vehicle control group receives the formulation excipient.
-
Data Collection: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after the completion of the treatment period.
-
Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated to determine efficacy.
Conclusion and Future Directions
This compound is a potent, selective, and irreversible pan-ErbB inhibitor with compelling preclinical evidence of antitumor activity, particularly in NSCLC models characterized by ErbB2 overexpression.[7][10] Its ability to inhibit the EGFR T790M resistance mutation suggests it could have a role in patients who have progressed on first-generation EGFR TKIs.[6][7] Early clinical data indicate a manageable safety profile and preliminary signs of efficacy in heavily pretreated patient populations.[6]
Further research is warranted to fully define its place in NSCLC therapy. This includes its investigation in combination with other agents and its evaluation in specific molecularly defined patient subgroups. A clinical trial is currently underway to evaluate the efficacy and safety of allitinib combined with anlotinib in lung cancer.[4] The continued development of allitinib and similar irreversible inhibitors represents a critical strategy in the ongoing effort to overcome TKI resistance in non-small cell lung cancer.
References
- 1. Novel small molecule EGFR inhibitors as candidate drugs in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Cytotoxicity of allitinib, an irreversible anti-EGFR agent, in a large panel of human cancer-derived cell lines: KRAS mutation status as a predictive biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allitinib | C24H18ClFN4O2 | CID 24739943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I study of AST1306, a novel irreversible EGFR and HER2 kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medkoo.com [medkoo.com]
- 11. selleckchem.com [selleckchem.com]
Allitinib Tosylate's Covalent Binding Mechanism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allitinib tosylate (AST-1306) is a potent, orally active, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) and other members of the ErbB family of receptor tyrosine kinases.[1][2][3] Its clinical efficacy, particularly in the context of non-small cell lung cancer (NSCLC), is intrinsically linked to its mechanism of action: the formation of a stable covalent bond with its target proteins. This guide provides an in-depth exploration of the covalent binding mechanism of this compound, detailing the underlying chemical reactions, the affected signaling pathways, and the experimental methodologies used to characterize this interaction.
Introduction to this compound
This compound is a second-generation tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier, reversible EGFR inhibitors.[4] It demonstrates potent inhibitory activity against wild-type EGFR and is also effective against clinically relevant mutations, such as the T790M "gatekeeper" mutation, which confers resistance to first-generation TKIs.[1][2] The irreversible nature of its binding provides a prolonged duration of action and enhanced potency.
Chemical Structure
Allitinib is an anilino-quinazoline compound.[1] The key feature for its covalent binding is the presence of an acrylamide group, which acts as a Michael acceptor.
-
IUPAC Name: N-[4-[[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]quinazolin-6-yl]acrylamide tosylate[4]
-
Chemical Formula: C31H26ClFN4O5S[4]
-
Molecular Weight: 621.08 g/mol [4]
The Covalent Binding Mechanism: A Michael Addition Reaction
The irreversible inhibition by this compound is achieved through the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of the EGFR kinase domain.[4] This reaction is a classic example of a Michael addition.
The key components of this reaction are:
-
The Electrophile: The α,β-unsaturated carbonyl of the acrylamide moiety on Allitinib.
-
The Nucleophile: The thiol group (-SH) of a cysteine residue in the target protein.
The reaction proceeds as follows:
-
Non-covalent Binding: this compound first binds non-covalently to the ATP-binding site of the EGFR kinase domain. This initial binding is guided by various intermolecular forces, such as hydrogen bonding and hydrophobic interactions, which orient the acrylamide group in close proximity to the target cysteine residue.
-
Nucleophilic Attack: The deprotonated thiol group (thiolate anion, -S⁻) of the cysteine residue acts as a potent nucleophile. It attacks the β-carbon of the acrylamide's α,β-unsaturated system.
-
Formation of the Covalent Bond: This nucleophilic attack results in the formation of a stable carbon-sulfur single bond, creating a covalent adduct between the drug and the enzyme. This effectively and irreversibly blocks the ATP-binding site, thereby inhibiting the kinase activity of the receptor.
The specific cysteine residue targeted in EGFR is Cys797 .[4] In ErbB2 (HER2), the analogous residue is Cys805 .[4]
Figure 1: Simplified workflow of Allitinib's covalent binding to EGFR.
Quantitative Data
The potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Target | IC50 (nM) | Reference(s) |
| EGFR (Wild-Type) | 0.5 | [1][2][3][5] |
| ErbB2 (HER2) | 3 | [1][2][3][5] |
| ErbB4 (HER4) | 0.8 | [1] |
| EGFR (T790M/L858R mutant) | 12 ± 2 | [1] |
Impact on Downstream Signaling Pathways
By irreversibly inhibiting EGFR and other ErbB family members, this compound effectively blocks the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. The primary pathways affected are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation.
-
PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival and inhibition of apoptosis.
The inhibition of these pathways leads to cell cycle arrest and induction of apoptosis in cancer cells that are dependent on ErbB signaling.[1]
Figure 2: Inhibition of EGFR downstream signaling by this compound.
Experimental Protocols
The characterization of this compound's covalent binding mechanism involves a combination of biochemical and biophysical techniques.
Tyrosine Kinase Activity Assay (ELISA-based)
This assay is used to determine the IC50 values of this compound against target kinases.
Methodology:
-
Plate Coating: 96-well ELISA plates are pre-coated with a generic kinase substrate, such as Poly (Glu, Tyr)4:1.
-
Reaction Mixture Preparation: A reaction buffer containing ATP and the purified tyrosine kinase (e.g., EGFR, ErbB2) is prepared.
-
Inhibitor Addition: Serial dilutions of this compound (typically in DMSO) are added to the wells. A control with DMSO alone is included.
-
Kinase Reaction: The kinase reaction is initiated by adding the purified kinase to the wells. The plate is incubated to allow for phosphorylation of the substrate.
-
Detection:
-
The plate is washed to remove ATP and unbound kinase.
-
An anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) is added and incubated.
-
After another wash, a substrate for the conjugated enzyme is added, leading to a colorimetric change.
-
-
Data Analysis: The absorbance is read using a spectrophotometer. The percentage of inhibition is calculated relative to the control, and the IC50 value is determined by plotting inhibition versus inhibitor concentration.
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry is the definitive method to confirm the formation of a covalent bond and to identify the specific amino acid residue that has been modified.
Methodology:
-
Incubation: The purified target protein (e.g., EGFR kinase domain) is incubated with a molar excess of this compound for a sufficient period to ensure complete reaction. A control sample with the protein and DMSO is also prepared.
-
Sample Preparation:
-
The excess, unbound inhibitor is removed using techniques like dialysis or size-exclusion chromatography.
-
The protein is denatured and then digested into smaller peptides using a protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
The peptide mixture is separated using liquid chromatography (LC).
-
The separated peptides are introduced into a tandem mass spectrometer (MS/MS).
-
The mass spectrometer measures the mass-to-charge ratio of the peptides. Covalently modified peptides will have a mass increase corresponding to the molecular weight of Allitinib.
-
-
Data Analysis:
-
The MS data is analyzed to identify peptides with the expected mass shift.
-
MS/MS fragmentation of the modified peptide is performed to pinpoint the exact site of modification (i.e., Cys797).
-
Figure 3: Experimental workflow for mass spectrometry confirmation.
Conclusion
The clinical utility of this compound is fundamentally derived from its well-defined mechanism of irreversible, covalent inhibition. By forming a stable bond with a key cysteine residue in the ATP-binding pocket of EGFR and other ErbB family kinases, it provides sustained suppression of the oncogenic signaling pathways that drive tumor growth. A thorough understanding of this covalent binding mechanism, supported by robust quantitative data and detailed experimental validation, is essential for the ongoing development and optimization of targeted cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cytotoxicity of allitinib, an irreversible anti-EGFR agent, in a large panel of human cancer-derived cell lines: KRAS mutation status as a predictive biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Irreversible inhibitors of the EGF receptor may circumvent acquired resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive LC-MS/MS assay for the simultaneous quantification of allitinib and its two metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Allitinib Tosylate in SRB Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Allitinib tosylate in Sulforhodamine B (SRB) assays to assess its cytotoxic and anti-proliferative effects on cancer cell lines. This document includes recommended concentration ranges, incubation times, a detailed experimental protocol, and an overview of the relevant signaling pathways.
This compound is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases.[1][2][3][4][5] It has demonstrated efficacy against various cancer cell lines, including those with EGFR mutations like T790M/L858R that confer resistance to other EGFR inhibitors.[1][2][5][6] The SRB assay is a reliable and cost-effective colorimetric method for measuring drug-induced cytotoxicity by staining total cellular protein.[7][8][9]
Quantitative Data Summary
The following tables summarize the effective concentrations and incubation times for this compound in SRB assays based on published studies. These values can serve as a starting point for experimental design.
Table 1: IC50 Values of this compound in Various Cell Lines (72-hour incubation)
| Cell Line | Cancer Type | EGFR/ErbB2 Status | IC50 (µM) | Reference |
| A431 | Skin Cancer | EGFR overexpressing | 0.2 | [1] |
| NCI-H1975 | Non-small cell lung cancer | EGFR T790M/L858R mutant | 0.7 | [1] |
Table 2: Recommended Concentration Range and Incubation Time for SRB Assay
| Parameter | Recommended Range | Notes | References |
| Incubation Time | 72 hours | This is a standard duration for assessing anti-proliferative effects. | [1][2][4][6] |
| Concentration Range | 0.01 - 10 µM | A broad range is recommended to determine the dose-response curve and IC50 value. A specific study used a range of 0.19-6.25 µM. | [2] |
Experimental Protocol: SRB Assay for this compound
This protocol details the steps for performing an SRB assay to evaluate the anti-proliferative effects of this compound on adherent cancer cells.
Materials
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Return the plate to the incubator and incubate for 72 hours.[1][2][4][6]
-
-
Cell Fixation:
-
Staining:
-
Washing:
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition using the following formula:
-
% Inhibition = (1 - (Absorbance of treated cells / Absorbance of control cells)) * 100
-
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound exerts its anti-cancer effects by irreversibly binding to and inhibiting the kinase activity of EGFR and ErbB2.[1][3] This blockade prevents the autophosphorylation of these receptors, which in turn inhibits downstream signaling pathways crucial for cell proliferation, survival, and growth, such as the PI3K/Akt and MAPK pathways.
Caption: this compound inhibits EGFR and ErbB2, blocking downstream signaling.
SRB Assay Experimental Workflow
The following diagram illustrates the sequential steps of the SRB assay.
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | EGFR | FLT | TargetMol [targetmol.com]
- 5. This compound | AST-1306 (TsOH) | Irreversible EGFR/ErbB2 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 6. This compound产品说明书 [selleck.cn]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 9. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. scispace.com [scispace.com]
- 12. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 13. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
Application Notes and Protocols for the Preparation of Allitinib Tosylate Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of Allitinib tosylate stock solutions using dimethyl sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in downstream experimental assays.
Compound Information
This compound, also known as AST-1306, is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2.[1][2] It is widely used in cancer research to study signaling pathways and develop novel therapeutic strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₂₆ClFN₄O₅S | [1][3] |
| Molecular Weight | 621.08 g/mol | [1][3][4] |
| Solubility in DMSO | 114 - 124 mg/mL (183.55 - 199.65 mM) | [3][5] |
| Appearance | Powder | [1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent serial dilutions for various in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[3]
-
0.2 µm syringe filter (for sterile applications)
Workflow Diagram:
Caption: Workflow for preparing this compound stock solution.
Procedure:
-
Preparation of the Compound:
-
Calculation:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:
-
Mass (mg) = 0.01 mol/L x 0.001 L x 621.08 g/mol x 1000 mg/g = 6.21 mg
-
-
-
Dissolution:
-
Carefully weigh 6.21 mg of this compound and place it in a sterile microcentrifuge tube. For pre-weighed vials containing 10 mg or less, the solvent can be added directly to the manufacturer's vial.[7]
-
Add 1 mL of fresh, anhydrous DMSO to the tube containing the compound. Using fresh DMSO is critical as absorbed moisture can reduce the solubility of the compound.[5]
-
Vortex the solution vigorously for several minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication is recommended to aid the process.[3][6] Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional):
-
For cell culture experiments requiring sterile conditions, filter the stock solution through a 0.2 µm syringe filter into a new sterile tube.[7]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL).[6][7]
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the stock solution aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[3][8]
-
Application Notes: Dilution and Use in Experiments
-
Working Solutions: To prepare working solutions for cell-based assays, the DMSO stock solution should be serially diluted. It is best to perform initial dilutions in DMSO before the final dilution into an aqueous buffer or cell culture medium to prevent precipitation.
-
Final DMSO Concentration: The final concentration of DMSO in the experimental medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity to the cells.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
In Vivo Formulations: For animal studies, the DMSO stock solution will need to be further diluted in a suitable vehicle, such as a mixture of PEG300, Tween 80, and saline. The final DMSO concentration should be minimized based on the tolerance of the animal model.[3]
Signaling Pathway
This compound is an irreversible inhibitor of EGFR and ErbB2, which are key components of the ErbB signaling pathway. This pathway is crucial in regulating cell proliferation, survival, and differentiation.
Caption: this compound inhibits the EGFR/ErbB2 signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | EGFR | FLT | TargetMol [targetmol.com]
- 4. This compound Supplier | CAS 1050500-29-2 | AOBIOUS [aobious.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. captivatebio.com [captivatebio.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Allitinib Tosylate in In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allitinib tosylate, also known as AST-1306, is a potent and irreversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3] It demonstrates significant anti-tumor activity in preclinical models, particularly in tumors overexpressing ErbB2.[4][5] this compound also shows efficacy against the EGFR T790M/L858R double mutation, which is a common mechanism of resistance to first-generation EGFR inhibitors.[1][2] These application notes provide detailed protocols for the formulation and administration of this compound for in vivo xenograft studies to evaluate its anti-cancer efficacy.
Mechanism of Action
This compound is an anilino-quinazoline compound that selectively and irreversibly binds to the catalytic domains of EGFR and ErbB2.[2][3] This covalent binding inhibits receptor phosphorylation and downstream signaling pathways, ultimately leading to the inhibition of cell proliferation and tumor growth.[1][6] Its irreversible nature offers the potential for sustained target inhibition. The primary signaling pathways affected are the EGFR and ErbB2 pathways, which play crucial roles in cell growth, survival, and differentiation.
Below is a diagram illustrating the simplified signaling pathway inhibited by this compound.
Caption: Simplified signaling pathway showing this compound's inhibition of EGFR and ErbB2.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| EGFR | 0.5 | [1][2] |
| ErbB2 | 3 | [1][2] |
| ErbB4 | 0.8 | [2] |
| EGFR (T790M/L858R) | 12 | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Cancer Type | Mouse Model | Dosage and Schedule | Tumor Growth Inhibition | Reference |
| SK-OV-3 | Ovarian Cancer | Nude Mice | 25-100 mg/kg, p.o., b.i.d. for 28 days | Dramatic suppression | [3] |
| Calu-3 | Lung Cancer | Nude Mice | 25-100 mg/kg, p.o., b.i.d. for 28 days | Dramatic suppression | [3] |
| HO-8910 | Ovarian Cancer | Nude Mice | Not specified | Slight inhibition | [7] |
| A549 | Lung Cancer | Nude Mice | Not specified | Slight inhibition | [7] |
p.o.: per os (by mouth); b.i.d.: bis in die (twice a day)
Experimental Protocols
Formulation Preparation
This compound is poorly soluble in water.[2] Therefore, a suitable vehicle is required for oral administration in in vivo studies. Two recommended formulations are provided below.
Formulation 1: Suspension in Hydroxyethyl Cellulose
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of hydroxyethyl cellulose in sterile water.
-
Gradually add the this compound powder to the 0.5% hydroxyethyl cellulose solution while vortexing or stirring to ensure a uniform suspension.
-
This formulation should be prepared fresh daily before administration.
Formulation 2: Solubilization in a Co-solvent System
For a clear solution, the following co-solvent system can be used:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final dosing solution, mix the following components in the specified volumetric ratio:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline (0.9% NaCl)
-
-
First, add the required volume of the DMSO stock solution to the PEG300 and mix well.
-
Next, add the Tween-80 and mix until the solution is clear.
-
Finally, add the saline to reach the final volume and mix thoroughly.
-
This solution should also be prepared fresh on the day of use.[8]
In Vivo Xenograft Study Protocol
The following is a general protocol for a subcutaneous xenograft study.
1. Cell Culture and Animal Model
-
Culture the desired human cancer cell line (e.g., SK-OV-3 for high ErbB2 expression or NCI-H1975 for EGFR T790M/L858R mutation) under standard conditions.
-
Use immunodeficient mice (e.g., BALB/c nude or SCID mice), typically 6-8 weeks old.
2. Tumor Implantation
-
Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Drug Administration
-
Administer this compound or the vehicle control to the respective groups via oral gavage.
-
A typical dosing schedule is twice daily for 21-28 days.[3]
-
Monitor the body weight of the mice 2-3 times a week as an indicator of toxicity.
5. Study Endpoints
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
The following diagram illustrates the general workflow for an in vivo xenograft study.
Caption: A general workflow for conducting an in vivo xenograft study.
Conclusion
This compound is a promising anti-cancer agent with potent activity against EGFR and ErbB2-driven tumors. The provided protocols offer a starting point for researchers to design and execute in vivo xenograft studies to further investigate its therapeutic potential. Careful consideration of the formulation and experimental design is crucial for obtaining reliable and reproducible results.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo | PLOS One [journals.plos.org]
- 5. medkoo.com [medkoo.com]
- 6. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | EGFR | FLT | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot for Phosphorylated EGFR (p-EGFR) Following Allitinib Tosylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allitinib tosylate (also known as AST-1306) is a potent, orally active, and irreversible inhibitor of the epidermal growth factor receptor (EGFR) and other members of the ErbB family of receptor tyrosine kinases.[1][2] It effectively targets both wild-type EGFR and clinically relevant mutants, such as the T790M/L858R double mutant, by covalently binding to a cysteine residue in the kinase domain.[2] This covalent modification irreversibly blocks the receptor's kinase activity, leading to the inhibition of downstream signaling pathways that are crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1]
The phosphorylation of EGFR at specific tyrosine residues, such as Tyr1068, is a critical event in the activation of these downstream signaling cascades. Therefore, monitoring the levels of phosphorylated EGFR (p-EGFR) is a key method for assessing the efficacy of EGFR inhibitors like this compound. Western blotting is a widely used and effective technique for the sensitive and specific detection of p-EGFR levels in cells and tissues following drug treatment.
This document provides a detailed protocol for performing a Western blot to analyze the inhibition of EGFR phosphorylation by this compound.
Data Presentation
Table 1: Dose-Dependent Inhibition of EGFR Phosphorylation by this compound in A549 Cells
| This compound Concentration (µM) | p-EGFR (Tyr1068) Inhibition (%) | Total EGFR Levels |
| 0 (Control) | 0 | Unchanged |
| 0.1 | Data Not Available | Unchanged |
| 0.5 | Data Not Available | Unchanged |
| 1.0 | Data Not Available | Unchanged |
| 5.0 | Significant Inhibition | Unchanged |
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Line: A549 (human lung carcinoma) cells are a suitable model as they express EGFR.
-
Culture Conditions: Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: Prior to treatment, serum-starve the cells by incubating them in a serum-free medium for 12-24 hours. This reduces basal EGFR activation.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM) for a predetermined time (e.g., 2-4 hours). Include a DMSO-only vehicle control.
-
-
EGF Stimulation: To induce EGFR phosphorylation, stimulate the cells with human epidermal growth factor (EGF) at a final concentration of 100 ng/mL for 15-30 minutes at 37°C before cell lysis.
2. Cell Lysis and Protein Extraction
-
Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
-
Procedure:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer to each dish.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a protein assay such as the Bradford or BCA assay.
-
3. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
To an equal amount of protein from each sample (e.g., 20-30 µg), add 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of an 8% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and size.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform a wet transfer at 100 V for 1-2 hours or a semi-dry transfer according to the manufacturer's instructions.
-
-
Blocking:
-
After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody against total EGFR should be used on a separate blot or after stripping the p-EGFR antibody to normalize for protein loading. An antibody against a housekeeping protein like β-actin or GAPDH should also be used as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-EGFR signal to the total EGFR or loading control signal.
Visualization
Caption: EGFR signaling pathway and inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of p-EGFR.
References
Application Notes and Protocols for Allitinib Tosylate in Calu-3 and SK-OV-3 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Allitinib tosylate (also known as AST-1306), a potent and irreversible inhibitor of EGFR and ErbB2, in preclinical xenograft models of human lung adenocarcinoma (Calu-3) and ovarian adenocarcinoma (SK-OV-3).
This compound has demonstrated significant anti-tumor activity in both in vitro and in vivo settings, primarily by targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2/HER2).[1][2][3][4] This document outlines the mechanism of action, provides summarized efficacy data, and offers detailed experimental protocols for researchers investigating the therapeutic potential of this compound.
Mechanism of Action
This compound is an orally active, anilino-quinazoline compound that functions as an irreversible inhibitor of EGFR and ErbB2.[2][4] It covalently binds to specific cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) within the catalytic domains of these receptors, leading to sustained inhibition of their kinase activity.[3] This blockade prevents downstream signaling through pathways such as the PI3K/AKT/mTOR and MAPK pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[1][2][5] this compound is effective against wild-type EGFR, certain EGFR mutants (e.g., T790M/L858R), and is particularly potent in tumors overexpressing ErbB2.[1][2]
Signaling Pathway Inhibition by this compound
Caption: Mechanism of this compound targeting EGFR/ErbB2 signaling pathways.
In Vitro Activity of this compound
This compound demonstrates potent inhibitory effects on the proliferation of Calu-3 and SK-OV-3 cells in vitro.
| Cell Line | IC50 (EGFR) | IC50 (ErbB2) | Antiproliferative Effect | Reference |
| Calu-3 | 0.5 nM | 3 nM | Potent inhibition of cell growth | [1][2] |
| SK-OV-3 | 0.5 nM | 3 nM | Significant, concentration-dependent inhibition of cell growth | [1][2] |
In Vivo Efficacy in Xenograft Models
Oral administration of this compound leads to a dramatic suppression of tumor growth in both Calu-3 and SK-OV-3 xenograft models.[2]
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Calu-3 | 25-100 mg/kg, p.o., twice daily for 28 days | Dramatic suppression of tumor growth | [2] |
| SK-OV-3 | 25-100 mg/kg, p.o., twice daily for 28 days | Dramatic suppression of tumor growth. More efficacious than lapatinib at the same dose. | [1][2] |
Experimental Protocols
Protocol 1: Establishment of Calu-3 and SK-OV-3 Xenograft Models
This protocol describes the subcutaneous implantation of Calu-3 or SK-OV-3 cells into immunocompromised mice to establish tumor xenografts.
-
Calu-3 or SK-OV-3 human cancer cell lines
-
Appropriate cell culture medium (e.g., McCoy's 5A for SK-OV-3, MEM for Calu-3) with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
-
Cell Culture: Culture Calu-3 or SK-OV-3 cells in T-75 flasks until they reach 80-90% confluency. Ensure cells are in the exponential growth phase.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cell monolayer with sterile PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium.
-
Transfer the cell suspension to a 50 mL conical tube and centrifuge.
-
Aspirate the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Assess cell viability using Trypan Blue exclusion (should be >95%).
-
-
Preparation of Cell Inoculum:
-
Adjust the cell suspension to the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice just prior to injection.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse.
-
Inject the cell suspension (100-200 µL) subcutaneously into the right flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure tumor volume 2-3 times per week using calipers.
-
Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Caption: Workflow for establishing subcutaneous xenograft models.
Protocol 2: Administration of this compound in Xenograft Models
This protocol outlines the preparation and oral administration of this compound to mice bearing Calu-3 or SK-OV-3 tumors.
-
This compound (AST-1306) powder
-
Vehicle for formulation (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Sterile water
-
Weighing scale, spatulas, and weigh boats
-
Homogenizer or sonicator
-
Oral gavage needles (20-22 gauge)
-
Syringes
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution (e.g., 0.5% CMC-Na in sterile water).
-
Weigh the this compound powder and suspend it in the vehicle.
-
Homogenize or sonicate the suspension until it is uniform. Prepare fresh daily.
-
-
Dosing:
-
Weigh each mouse to determine the exact volume of the drug suspension to be administered.
-
Administer the this compound suspension orally using a gavage needle. A typical dosing volume is 10 mL/kg.
-
Follow the predetermined dosing schedule (e.g., twice daily for 28 days).
-
-
Monitoring:
-
Continue to monitor tumor volume as described in Protocol 1.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., day 28), euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight and volume.
-
Tumor tissue can be fixed in formalin for immunohistochemistry or snap-frozen for molecular analysis.
-
Caption: Workflow for drug administration and monitoring in xenograft studies.
References
Application Notes and Protocols for Allitinib Tosylate Treatment in EGFR-Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Allitinib tosylate (also known as AST-1306), a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) and other ErbB family members, in EGFR-mutant cell lines. This document includes summaries of its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.
Introduction
This compound is a novel, orally active anilino-quinazoline compound that functions as an irreversible inhibitor of EGFR and ErbB2.[1][2][3] It demonstrates significant potency against wild-type EGFR and various mutant forms, including the clinically relevant T790M resistance mutation.[1][2] Its irreversible binding to cysteine residues within the catalytic domains of these receptors leads to sustained inhibition of downstream signaling pathways, ultimately suppressing cancer cell proliferation.[2][3]
Mechanism of Action
This compound covalently binds to specific cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) in the ATP-binding pocket of the receptor's catalytic domain.[2][4] This irreversible binding blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades critical for cell growth and survival, such as the RAS-RAF-MAPK and PI3K/AKT pathways.[2][5] Studies have shown that Allitinib is also effective against the EGFR T790M/L858R double mutant, a common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).[1][2]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| EGFR | 0.5[1][6] |
| ErbB2 | 3[1][6] |
| ErbB4 | 0.8[6] |
| EGFR (T790M/L858R) | 12[6] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | EGFR/ErbB2 Status | IC₅₀ (µM) |
| A431 | Epidermoid Carcinoma | EGFR Overexpressing | 0.2[1] |
| NCI-H1975 | Non-Small Cell Lung Cancer | EGFR T790M/L858R Mutant | 0.7[1] |
| Calu-3 | Lung Adenocarcinoma | ErbB2 Overexpressing | 0.23[2] |
| BT474 | Breast Cancer | ErbB2 Overexpressing | 0.97[2] |
| A549 | Non-Small Cell Lung Cancer | EGFR Wild-Type | 6.8[1] |
| SK-OV-3 | Ovarian Adenocarcinoma | ErbB2 Overexpressing | Not specified, but highly sensitive |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is used to determine the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
EGFR-mutant and wild-type cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Multi-well spectrophotometer
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the plates and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and stain for 15-30 minutes at room temperature.
-
Quickly rinse the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 150 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Measure the absorbance at 515 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.[6]
Western Blot Analysis of EGFR Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
EGFR-mutant cancer cell lines
-
Complete cell culture medium
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[7][8]
In Vitro Kinase Assay (ELISA-based)
This protocol measures the direct inhibitory effect of this compound on the kinase activity of EGFR.
Materials:
-
96-well ELISA plates pre-coated with Poly (Glu, Tyr)4:1 (20 µg/mL)
-
Recombinant human EGFR kinase
-
This compound
-
ATP solution (5 µM)
-
Kinase reaction buffer (50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄, 1 mM DTT)
-
Anti-phosphotyrosine antibody (e.g., PY99)
-
HRP-conjugated secondary antibody
-
TMB or other suitable substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Multi-well spectrophotometer
Procedure:
-
Add 80 µL of 5 µM ATP solution in kinase reaction buffer to each well of the pre-coated ELISA plate.
-
Add 10 µL of various concentrations of this compound (diluted in 1% DMSO) to the wells. Use 1% DMSO as a negative control.
-
Initiate the kinase reaction by adding 10 µL of recombinant EGFR kinase diluted in kinase reaction buffer.
-
Incubate the plate for 60 minutes at 37°C.
-
Wash the plate three times with PBS containing 0.1% Tween 20 (T-PBS).
-
Add 100 µL of anti-phosphotyrosine antibody (diluted in T-PBS with 5 mg/mL BSA) and incubate for 30 minutes at 37°C.
-
Wash the plate three times with T-PBS.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at 37°C.
-
Wash the plate three times with T-PBS.
-
Add 100 µL of substrate solution and incubate at room temperature until color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 490 nm using a multi-well spectrophotometer.[6][9]
Soft Agar Colony Formation Assay
This assay assesses the ability of this compound to inhibit anchorage-independent growth, a hallmark of cancer cells.
Materials:
-
6-well plates
-
Agarose (low melting point)
-
Complete cell culture medium
-
This compound
-
Crystal violet solution (0.005%)
Procedure:
-
Prepare the bottom agar layer: Mix 1.2% agarose with 2x complete medium in a 1:1 ratio to get a final concentration of 0.6% agarose. Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare the top cell layer: Prepare a cell suspension in complete medium. Mix the cell suspension with 0.7% low melting point agarose (kept at 37-40°C) and complete medium containing various concentrations of this compound to achieve a final agarose concentration of 0.35% and the desired cell density (e.g., 8,000 cells/well).
-
Carefully layer 1.5 mL of the cell-containing top agar onto the solidified bottom layer.
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 2-3 weeks, feeding the colonies with 0.5 mL of complete medium containing the respective concentrations of this compound every 3-4 days.
-
After the incubation period, stain the colonies with 0.005% crystal violet solution for 1 hour.
Visualizations
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | EGFR | FLT | TargetMol [targetmol.com]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
Troubleshooting & Optimization
Optimizing Allitinib tosylate working concentration in cell culture
Welcome to the technical support center for Allitinib tosylate. This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists optimize the working concentration of this compound in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AST-1306) is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (also known as HER2) tyrosine kinases.[1][2][3][4][5] It functions by covalently binding to specific cysteine residues within the catalytic domains of these receptors, leading to an irreversible blockade of their signaling activity.[3] This inhibition prevents downstream signaling pathways that are crucial for cell proliferation, survival, and growth.[1][4] Allitinib has shown efficacy against wild-type EGFR, ErbB2, and certain EGFR mutations, including the resistant T790M/L858R double mutant.[1][2]
Q2: What are the primary signaling pathways affected by this compound?
This compound primarily targets the EGFR and ErbB2 signaling pathways. By inhibiting these receptors, it blocks downstream cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[6][7] These pathways are central regulators of cell cycle progression, proliferation, and apoptosis.[7][8]
Q3: In which cancer cell lines is this compound effective?
This compound has demonstrated anti-proliferative activity in a variety of human cancer cell lines, particularly those with overexpression of EGFR or ErbB2.[3] Cell lines with high levels of ErbB2, such as Calu-3 (lung adenocarcinoma) and BT474 (breast cancer), have shown significant sensitivity.[9] It is also effective against cells harboring specific EGFR mutations, like NCI-H1975 cells with the EGFR T790M/L858R mutation.[1]
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1][5] For long-term storage, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for one month.[2] It is advisable to use fresh DMSO, as moisture can reduce the solubility of the compound.[1] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: No significant inhibition of cell proliferation observed.
-
Possible Cause 1: Sub-optimal Concentration. The concentration of this compound may be too low for the specific cell line being used.
-
Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line. Start with a broad range of concentrations (e.g., 0.01 µM to 10 µM) and narrow down to a more specific range based on the initial results.
-
-
Possible Cause 2: Low Receptor Expression. The target cell line may not express sufficient levels of EGFR or ErbB2.
-
Solution: Verify the expression levels of EGFR and ErbB2 in your cell line using techniques such as Western blotting or flow cytometry. If expression is low, consider using a different cell line known to overexpress these receptors.
-
-
Possible Cause 3: Drug Inactivity. The this compound may have degraded due to improper storage.
-
Solution: Ensure that the compound has been stored correctly at -20°C or -80°C. Prepare a fresh stock solution from a new vial of the compound if degradation is suspected.
-
Issue 2: High levels of cell death, even at low concentrations.
-
Possible Cause 1: Solvent Cytotoxicity. The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.
-
Solution: Ensure the final DMSO concentration in your experiments is non-toxic to your cells, typically below 0.1%. Run a vehicle control (medium with the same concentration of DMSO but without this compound) to assess the effect of the solvent alone.
-
-
Possible Cause 2: High Cell Line Sensitivity. The cell line being used may be exceptionally sensitive to this compound.
-
Solution: Adjust the concentration range in your dose-response experiment to lower concentrations (e.g., in the nanomolar range).
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Seeding Density. Inconsistent initial cell numbers can lead to variability in proliferation rates and drug response.
-
Solution: Standardize your cell seeding protocol. Ensure a uniform cell suspension and accurate cell counting before plating.
-
-
Possible Cause 2: Differences in Drug Treatment Duration. The duration of exposure to this compound can significantly impact the outcome.
-
Solution: Maintain a consistent incubation time for all experiments. A common duration for proliferation assays is 72 hours.[1]
-
-
Possible Cause 3: Reagent Variability. Inconsistent batches of media, serum, or other reagents can affect cell growth and drug sensitivity.
-
Solution: Use consistent lots of all reagents whenever possible and perform quality control checks on new batches.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various human cancer cell lines. These values can serve as a starting point for determining the optimal working concentration in your experiments.
| Cell Line | Cancer Type | Target(s) | IC50 (µM) | Assay Type | Reference |
| A431 | Skin Carcinoma | EGFR | 0.2 | SRB Assay | [1] |
| Calu-3 | Lung Adenocarcinoma | ErbB2 | 0.23 | SRB Assay | [9] |
| BT474 | Breast Cancer | ErbB2 | 0.97 | SRB Assay | [9] |
| NCI-H1975 | Non-small Cell Lung Cancer | EGFR (T790M/L858R) | Not explicitly stated, but growth is inhibited in a concentration-dependent manner | Proliferation Assay | [1][2] |
| SK-OV-3 | Ovarian Cancer | ErbB2 | Not explicitly stated, but more sensitive than A549 | Soft Agar Assay | [2] |
| A549 | Lung Carcinoma | EGFR | Not explicitly stated, but less sensitive than SK-OV-3 | Soft Agar Assay | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay method used.
Experimental Protocols
Protocol 1: Determination of IC50 using a Sulforhodamine B (SRB) Proliferation Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell growth.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
-
Cell Fixation and Staining:
-
Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plate five times with tap water and allow it to air dry completely.
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
-
Measurement and Analysis:
-
Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Shake the plate for 5 minutes on a shaker.
-
Read the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[1]
-
Visualizations
Signaling Pathway Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Allitinib | C24H18ClFN4O2 | CID 24739943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | EGFR | FLT | TargetMol [targetmol.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. medkoo.com [medkoo.com]
Potential off-target effects of Allitinib tosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Allitinib tosylate. The information is designed to help address specific issues that may be encountered during experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent and irreversible inhibitor of the ErbB family of receptor tyrosine kinases. Its primary targets are Epidermal Growth Factor Receptor (EGFR/ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), and Human Epidermal Growth Factor Receptor 4 (HER4/ErbB4). It is also effective against the EGFR T790M/L858R double mutant, which is a common mechanism of resistance to first-generation EGFR inhibitors.[1][2][3][4]
Q2: How selective is this compound for the ErbB family?
This compound is reported to be highly selective for the ErbB family of kinases. It is over 3,000-fold more selective for ErbB family members compared to a range of other kinases.[1][2][5] One study indicated its selectivity over kinases such as PDGFR, KDR, and c-Met.[3]
Q3: I am observing unexpected phenotypic changes in my cell-based assays that do not seem to be related to EGFR/ErbB2 inhibition. Could these be off-target effects?
While this compound is highly selective, off-target effects, though minimal, can never be fully excluded without a comprehensive kinome scan. If you observe unexpected phenotypes, consider the following troubleshooting steps:
-
Titrate the concentration: Use the lowest effective concentration of this compound to minimize potential off-target effects.
-
Use control cell lines: Include cell lines that do not express the target receptors (EGFR, ErbB2) to distinguish between on-target and potential off-target effects.
-
Rescue experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing or activating the putative off-target protein.
Q4: My in vivo studies are showing adverse effects such as diarrhea and skin rash in the animal models. Are these known side effects?
Yes, in a Phase I clinical trial, the most frequently reported drug-related adverse events for this compound (AST-1306) were diarrhea and rash (both Grade 1-3), along with fatigue (Grade 1-2).[1][6] The dose-limiting toxicity was identified as Grade 3 diarrhea.[1][6] These effects are consistent with the inhibition of EGFR, which is expressed in the gastrointestinal tract and skin.
Troubleshooting Guides
Issue 1: Sub-optimal inhibition of target phosphorylation in Western blot analysis.
| Possible Cause | Troubleshooting Step |
| Drug Concentration Too Low | Ensure the concentration of this compound is sufficient to inhibit the target in your specific cell line. Refer to the IC50 values in the table below and consider performing a dose-response curve. |
| Incorrect Incubation Time | As an irreversible inhibitor, this compound requires sufficient time to covalently bind to its target. Ensure your incubation time is adequate (e.g., 24-72 hours for cell-based assays). |
| Drug Degradation | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store as recommended by the supplier. |
| High Protein Expression | In cells with very high levels of EGFR or ErbB2 expression, a higher concentration of the inhibitor may be required for complete inhibition. |
Issue 2: High levels of cell death observed even in control cell lines with low ErbB receptor expression.
| Possible Cause | Troubleshooting Step |
| Off-target Toxicity | Although highly selective, at high concentrations, off-target effects could lead to cytotoxicity. Reduce the concentration of this compound to the lowest effective dose. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level for your specific cell lines. Run a solvent-only control. |
| Experimental Artifact | Review experimental setup for other potential sources of cytotoxicity, such as contamination or issues with other reagents. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary targets.
| Target | IC50 (nM) |
| EGFR (ErbB1) | 0.5[1][2][3][4] |
| ErbB2 (HER2) | 3[1][2][3][4] |
| ErbB4 (HER4) | 0.8[4] |
| EGFR (T790M/L858R) | 12[1][3][5] |
Experimental Protocols
Tyrosine Kinase Assay (Cell-Free)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against purified kinases.
-
Plate Preparation: Use 96-well ELISA plates pre-coated with a generic kinase substrate such as Poly (Glu, Tyr)4:1 at a concentration of 20 µg/mL.
-
Reaction Buffer: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl2, 0.1 mM MnCl2, 0.2 mM Na3VO4, 1 mM DTT).
-
ATP Solution: Add 80 µL of 5 µM ATP solution in kinase reaction buffer to each well.
-
Inhibitor Addition: Add 10 µL of this compound at various concentrations (typically in 1% DMSO). Use 1% DMSO as a negative control.
-
Kinase Addition: Initiate the reaction by adding 10 µL of the purified tyrosine kinase diluted in the kinase reaction buffer.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Washing: Wash the plate three times with phosphate-buffered saline (PBS) containing 0.1% Tween 20 (T-PBS).
-
Primary Antibody: Add 100 µL of an anti-phosphotyrosine antibody (e.g., PY99, 1:500 dilution) in T-PBS with 5 mg/mL BSA. Incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate as per the manufacturer's instructions.
-
Detection: Add a suitable HRP substrate and measure the signal using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (SRB Assay)
This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound and incubate for 72 hours.
-
Cell Fixation: Fix the cells by adding 10% (w/v) cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with water and allow them to air dry.
-
Staining: Stain the cells with 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 15 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Dissolve the protein-bound dye by adding 150 µL of 10 mM Tris base.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the inhibition of cell proliferation as a percentage relative to untreated control cells and determine the IC50 value.[2]
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for this compound evaluation.
References
- 1. A phase I study of AST1306, a novel irreversible EGFR and HER2 kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | EGFR | FLT | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A phase I study of AST1306, a novel irreversible EGFR and HER2 kinase inhibitor, in patients with advanced solid tumors [pubmed.ncbi.nlm.nih.gov]
Acquired resistance mechanisms to Allitinib tosylate
Welcome to the Allitinib Tosylate Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guidance for common experimental issues and frequently asked questions regarding the compound's mechanism and application.
Troubleshooting Guides
This section addresses potential challenges and unexpected results you may encounter during your experiments with this compound.
Issue 1: Lower than expected inhibition of cell growth in cancer cell lines.
-
Possible Cause 1: Presence of KRAS mutations.
-
Explanation: Studies have shown that activating mutations in the KRAS gene are significantly associated with a resistant phenotype to Allitinib.[1] If your cell line harbors a KRAS mutation, it may be less sensitive to the cytotoxic effects of Allitinib.
-
Recommendation: Check the KRAS mutation status of your cell line. If the cells are KRAS-mutant, consider using an alternative inhibitor or a combination therapy targeting downstream effectors of KRAS. For example, a lung cancer cell line (H292) that is sensitive to Allitinib became resistant after being transfected with plasmids carrying common activating KRAS mutations (p.G12D and p.G12S).[1]
-
-
Possible Cause 2: Low ErbB2 expression.
-
Explanation: The antitumor efficacy of Allitinib is greater in tumor models that overexpress ErbB2.[2] Cell lines with high levels of ErbB2, such as Calu-3 and BT474, are more sensitive to Allitinib.[3]
-
Recommendation: Assess the ErbB2 expression level in your cell line. For cells with low ErbB2 expression, higher concentrations of Allitinib may be required to achieve the desired effect.
-
Issue 2: Inconsistent results in tyrosine kinase activity assays.
-
Possible Cause 1: Suboptimal ATP concentration.
-
Explanation: The inhibitory activity of ATP-competitive inhibitors like Allitinib can be influenced by the ATP concentration in the assay.
-
Recommendation: Ensure you are using a consistent and appropriate ATP concentration in your kinase assays. The recommended concentration for the ELISA-based tyrosine kinase assay is 5 µM.[2]
-
-
Possible Cause 2: Incorrect buffer composition.
-
Explanation: The composition of the kinase reaction buffer is critical for enzyme activity and inhibitor performance.
-
Recommendation: Use a standardized kinase reaction buffer. A commonly used buffer consists of 50 mM HEPES (pH 7.4), 20 mM MgCl2, 0.1 mM MnCl2, 0.2 mM Na3VO4, and 1 mM DTT.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel, orally active, and irreversible inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (also known as HER2).[3][4][5][6][7] It functions as an anilino-quinazoline compound.[5] Its irreversible binding is thought to occur through a covalent interaction with specific cysteine residues in the catalytic domains of EGFR (Cys797) and ErbB2 (Cys805).[3] This binding blocks the phosphorylation of EGFR and ErbB2, thereby inhibiting their downstream signaling pathways and suppressing tumor growth.[2][3]
Q2: What is the inhibitory potency of this compound?
This compound is a highly potent inhibitor of the ErbB family kinases. Its in vitro inhibitory concentrations are summarized in the table below.
| Target | IC50 Value |
| EGFR | 0.5 nM[2][3][4][6][7] |
| ErbB2 (HER2) | 3 nM[2][3][4][6][7] |
| ErbB4 | 0.8 nM[5] |
| EGFR T790M/L858R double mutant | 12 ± 2 nM[5] |
Allitinib is approximately 500-fold more potent than lapatinib and over 3000-fold more selective for the ErbB family of kinases compared to other kinase families such as PDGFR, KDR, and c-Met.[2][4]
Q3: Is this compound effective against known EGFR resistance mutations?
Yes, this compound is effective against the EGFR T790M/L858R double mutant.[2][4][5][6][7] It has been shown to significantly inhibit the growth of HIH3T3-EGFR T790M/L858R cells and NCI-H1975 cells, which harbor this mutation, in a concentration-dependent manner.[2][4][5] Allitinib also effectively suppresses EGFR phosphorylation in these resistant cells.[2][4]
Q4: In which cancer cell lines has this compound shown significant activity?
This compound has demonstrated potent anti-proliferative effects in a variety of human cancer cell lines, particularly those with high ErbB2 expression.
| Cell Line | Cancer Type | Key Feature | IC50 (µM) |
| Calu-3 | Lung Adenocarcinoma | High ErbB2 | 0.23[3] |
| BT474 | Breast Cancer | High ErbB2 | 0.97[3] |
| A431 | Epidermoid Carcinoma | High EGFR | 0.2[4] |
| SK-OV-3 | Ovarian Cancer | High ErbB2 & EGFR | Less Sensitive[3] |
| A549 | Lung Cancer | High EGFR, Low ErbB2 | Less Sensitive[3] |
Experimental Protocols
1. Tyrosine Kinase Inhibition Assay (ELISA-based)
This protocol is for determining the in vitro inhibitory activity of this compound against EGFR and ErbB2 tyrosine kinases.
-
Materials:
-
96-well ELISA plates pre-coated with 20 µg/mL Poly (Glu, Tyr)4:1
-
Kinase reaction buffer (50 mM HEPES pH 7.4, 20 mM MgCl2, 0.1 mM MnCl2, 0.2 mM Na3VO4, 1 mM DTT)
-
ATP solution (5 µM in kinase reaction buffer)
-
This compound stock solution (in 1% DMSO)
-
Purified tyrosine kinase proteins (EGFR, ErbB2)
-
Wash buffer (PBS with 0.1% Tween 20)
-
Anti-phosphotyrosine antibody (PY99)
-
Secondary antibody conjugated to HRP
-
Substrate for HRP (e.g., TMB)
-
Stop solution (2 M H2SO4)
-
Multi-well spectrophotometer
-
-
Procedure:
-
Add 80 µL of 5 µM ATP solution to each well of the pre-coated 96-well plate.
-
Add 10 µL of various concentrations of this compound (diluted in 1% DMSO) to the wells. Use 1% DMSO as a negative control.
-
Initiate the kinase reaction by adding 10 µL of the purified tyrosine kinase protein diluted in kinase reaction buffer.
-
Incubate the plate for 60 minutes at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of anti-phosphotyrosine antibody (diluted 1:500 in wash buffer containing 5 mg/mL BSA).
-
Incubate for 30 minutes at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP substrate and incubate until color develops.
-
Stop the reaction by adding 50 µL of 2 M H2SO4.
-
Read the absorbance at 490 nm using a multi-well spectrophotometer.
-
Calculate the inhibition rate (%) using the formula: [1 - (A490 treated / A490 control)] × 100%.
-
Determine the IC50 value from at least three independent experiments.[2]
-
2. Cell Proliferation Assay (SRB Assay)
This protocol is for evaluating the anti-proliferative effects of this compound on cancer cell lines.
-
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris-base solution
-
-
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach for 24 hours.
-
Treat the cells with increasing concentrations of this compound.
-
Incubate the plates for 72 hours.
-
Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 15-30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Air dry the plates.
-
Solubilize the bound dye with Tris-base solution.
-
Read the absorbance at an appropriate wavelength (e.g., 510 nm).
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.[2][4]
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: In vitro experimental workflow for evaluating this compound efficacy.
Caption: Conceptual diagram of reversible vs. irreversible enzyme inhibition.
References
- 1. Cytotoxicity of allitinib, an irreversible anti-EGFR agent, in a large panel of human cancer-derived cell lines: KRAS mutation status as a predictive biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | EGFR | FLT | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. This compound | AST-1306 (TsOH) | Irreversible EGFR/ErbB2 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
Technical Support Center: Overcoming Allitinib Tosylate Resistance
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing challenges related to Allitinib tosylate resistance in cancer cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (also known as AST-1306) is an orally active, highly selective, and irreversible inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases. Its primary mechanism is to covalently bind to and inhibit the epidermal growth factor receptor (EGFR/ErbB1) and ErbB2 (HER2), including EGFR variants with mutations like T790M/L858R. This blockade disrupts downstream signaling pathways, leading to the inhibition of cancer cell proliferation and survival.
Q2: What are the known mechanisms of primary (intrinsic) resistance to this compound?
Intrinsic resistance occurs when cancer cells do not respond to Allitinib from the outset. A primary mechanism is the presence of mutations in genes downstream of EGFR, such as KRAS.[1] Activating KRAS mutations can drive cell proliferation independently of EGFR signaling, rendering the cells insensitive to EGFR inhibition.[1] Other potential mechanisms include the pre-existence of bypass signaling pathways that can maintain downstream signaling even when EGFR is blocked.[2][3]
Q3: What are the common mechanisms of acquired resistance to this compound?
Acquired resistance develops in initially sensitive cancer cells after a period of treatment. Key mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative receptor tyrosine kinases (RTKs) like MET or AXL.[2][4] These activated RTKs can then signal through the same downstream pathways (e.g., PI3K/AKT, MAPK/ERK) that EGFR normally uses, thus bypassing the Allitinib-induced blockade.[2]
-
Downstream Pathway Alterations: Mutations or amplification of components in the PI3K/AKT/mTOR or RAS/RAF/MEK/ERK pathways can lead to their constitutive activation, making the cells independent of upstream signals from EGFR.[2]
-
Epigenetic Modifications: Changes in gene expression patterns, not caused by DNA sequence alterations, can confer resistance. For example, the expression of long non-coding RNAs can modulate signaling pathways like Wnt to promote resistance to EGFR inhibitors.[5]
-
Phenotypic Changes: Processes such as the epithelial-to-mesenchymal transition (EMT) have been linked to resistance against various tyrosine kinase inhibitors.
Q4: How can I experimentally confirm that my cancer cells are developing resistance to Allitinib?
The development of resistance can be confirmed through several experimental observations:
-
Increased IC50 Value: A significant increase (typically >5-10 fold) in the half-maximal inhibitory concentration (IC50) of Allitinib compared to the parental, sensitive cell line is the primary indicator.
-
Reactivation of Downstream Signaling: Western blot analysis may show sustained phosphorylation (activation) of key downstream proteins like AKT and ERK in the presence of Allitinib, which would be suppressed in sensitive cells.
-
Reduced Apoptosis: Resistant cells will show a decreased rate of apoptosis (e.g., via Annexin V/PI staining) when treated with Allitinib compared to sensitive cells.
-
Morphological Changes: In some cases, cells may undergo morphological changes, such as a transition from an epithelial to a more mesenchymal-like phenotype.
Q5: What are the leading strategies to overcome Allitinib resistance in a research setting?
Overcoming resistance typically involves rational combination therapies or the development of next-generation inhibitors.[6][7][8] Key strategies include:
-
Combination with Bypass Pathway Inhibitors: If resistance is mediated by MET amplification, for example, combining Allitinib with a MET inhibitor can restore sensitivity.
-
Targeting Downstream Pathways: Co-administering Allitinib with inhibitors of MEK (like trametinib) or PI3K/mTOR can block the downstream signaling reactivated by bypass mechanisms.[2][9]
-
Identifying Novel Vulnerabilities: Techniques like RNA sequencing of resistant cells can uncover new dependencies that can be targeted. For instance, if a resistant line shows high expression of PARP, a combination with a PARP inhibitor could be effective.[4]
-
Biomarker-Driven Approaches: Integrating gene expression data with drug sensitivity profiles can help predict which drug combinations are most likely to be effective against a specific resistance mechanism.[10]
Section 2: Troubleshooting Guide for Experimental Workflows
This guide addresses common issues encountered during the study of Allitinib resistance.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in IC50 determination. | Inconsistent cell seeding density, cell passage number too high, variability in drug dilution, cells not in logarithmic growth phase. | Standardize cell seeding protocols. Use cells within a consistent, low passage number range. Prepare fresh drug dilutions for each experiment. Ensure cells are in the log growth phase before treatment.[11] |
| Cells are not developing resistance after prolonged drug exposure. | Drug concentration is too high (causing excessive cell death) or too low (insufficient selective pressure). Parental cell line has a low propensity for developing resistance. | Start dose escalation from a lower concentration (e.g., IC10-IC20). Increase drug concentration more gradually (e.g., 1.5-fold increments).[12] Consider using a different cell line or a pulsed exposure method (high concentration for a short duration).[13] |
| Resistant phenotype is lost after removing Allitinib from the culture medium. | Resistance is due to a transient, adaptive mechanism (e.g., reversible epigenetic changes) rather than stable genetic alterations.[9] | Maintain the resistant cell line in a continuous, low-dose concentration of Allitinib to preserve the resistant phenotype for experiments. |
| Western blot shows incomplete inhibition of p-EGFR in resistant cells. | Insufficient drug concentration or incubation time. Activation of a bypass pathway is leading to feedback activation of EGFR. The cells have developed a mutation preventing drug binding. | Confirm drug activity and concentration. Increase Allitinib concentration and/or incubation time. Co-stain for other activated RTKs (e.g., p-MET, p-AXL) to investigate bypass signaling. Sequence the EGFR gene in the resistant cells to check for new mutations. |
Data Presentation: Expected Shift in IC50 Values
The following table illustrates a typical shift in this compound sensitivity upon the development of acquired resistance.
| Cell Line | Condition | Allitinib IC50 (nM) | Fold Resistance |
| NCI-H292 | Parental (Sensitive) | 5.0 | 1x |
| NCI-H292-AR | Allitinib-Resistant | 250.0 | 50x |
| A549 (KRAS mutant) | Intrinsic Resistant | >10,000 | >2000x |
Visualization: Workflow for Generating Resistant Cell Lines
The diagram below outlines the stepwise process for inducing Allitinib resistance in a sensitive cancer cell line.
Caption: A stepwise workflow for generating drug-resistant cell lines in vitro.
Visualization: Key Signaling Pathways in Allitinib Resistance
This diagram illustrates how bypass signaling through an alternative receptor tyrosine kinase (RTK), such as MET, can overcome EGFR inhibition by Allitinib.
Caption: Allitinib inhibits EGFR, but MET activation can bypass this block.
Section 3: Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a stepwise dose escalation method to generate Allitinib-resistant cells from a sensitive parental line.[12]
-
Baseline IC50 Determination: First, determine the IC50 of Allitinib for the parental cancer cell line using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Seed the parental cells and allow them to adhere. Replace the medium with fresh medium containing Allitinib at a concentration equal to the IC10 or IC20 of the parental line.
-
Culture and Recovery: Culture the cells in the presence of the drug. The majority of cells may die initially. Maintain the culture, changing the drug-containing medium every 2-3 days, until the surviving cells repopulate the flask to ~70-80% confluency.[13]
-
Dose Escalation: Once the cells are growing steadily at the current drug concentration, passage them and increase the Allitinib concentration by 1.5 to 2.0-fold.[12]
-
Iterative Process: Repeat Step 3 and 4, gradually increasing the drug concentration over several months.
-
Cryopreservation: At each successful dose escalation, cryopreserve a stock of cells. This is critical in case a subsequent dose increase leads to complete cell death.[12]
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the treated population. A stable, resistant cell line is typically defined as one that can proliferate in a drug concentration that is >10-fold higher than the parental IC50.
-
Stabilization: Once the desired level of resistance is achieved, the resistant cell line should be maintained in a medium containing a constant concentration of Allitinib to ensure the stability of the resistant phenotype.
Protocol 2: Cell Viability (Sulforhodamine B - SRB) Assay for IC50 Determination
This protocol is adapted from methods used to evaluate Allitinib's effect on cell proliferation.
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed them in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently remove the medium. Add 100 µL of ice-cold 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Discard the TCA and wash the plate five times with slow-running tap water. Allow the plate to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain at room temperature for 15-30 minutes.
-
Final Wash: Discard the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Signal Quantification: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye. Shake the plate gently for 5 minutes.
-
Read Absorbance: Measure the optical density (OD) at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 3: Western Blot Analysis of Key Signaling Pathways
This protocol provides a general workflow to assess the activation status of signaling pathways involved in Allitinib resistance.
-
Cell Lysis: Grow sensitive and resistant cells to ~80% confluency. Treat them with the desired concentration of Allitinib for a specified time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies include:
-
p-EGFR, Total EGFR
-
p-ErbB2, Total ErbB2
-
p-AKT, Total AKT
-
p-ERK1/2, Total ERK1/2
-
p-MET, Total MET
-
KRAS
-
GAPDH or β-Actin (as a loading control)
-
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the activation status.
References
- 1. Cytotoxicity of allitinib, an irreversible anti-EGFR agent, in a large panel of human cancer-derived cell lines: KRAS mutation status as a predictive biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Editorial: Mechanisms of drug resistance to targeted therapy in malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Researchers find novel mechanism of resistance to anti-cancer drugs - VUMC News [news.vumc.org]
- 6. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 7. Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming B-ALL Resistance to Targeted and Immune Therapies by Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming Resistance to Dual Innate Immune and MEK Inhibition Downstream of KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic identification of biomarker-driven drug combinations to overcome resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Allitinib tosylate stability in solution and storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Allitinib tosylate. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also known as AST-1306) is an orally active, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2/HER2) tyrosine kinases.[1][2][3][4][5] Its mechanism of action involves covalently binding to specific cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) in the catalytic domains of these receptors, leading to irreversible inhibition.[4] This blockade disrupts downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[2][6][7] this compound has shown potency against wild-type EGFR, ErbB2, and the EGFR T790M/L858R double mutant.[2][6]
2. What are the recommended storage conditions for this compound?
To ensure the integrity and stability of this compound, it is crucial to adhere to the recommended storage conditions. These vary depending on whether the compound is in solid (powder) form or dissolved in a solvent.
3. How should I prepare stock solutions of this compound?
The preparation of stock solutions requires careful consideration of the solvent and desired concentration. DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions.
-
General Protocol for Stock Solution Preparation:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or higher).
-
To aid dissolution, you can gently vortex or sonicate the solution.[8]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C or -80°C as recommended.
-
4. What should I do if I observe precipitation in my this compound stock solution?
Precipitation can occur if the solution is not prepared or stored correctly.
-
Troubleshooting Steps:
-
Warm the solution: Gently warm the vial in a water bath (not exceeding 37°C) and vortex or sonicate to try and redissolve the precipitate.
-
Check solvent quality: Ensure you are using high-quality, anhydrous DMSO, as moisture can reduce solubility.[2]
-
Verify concentration: Double-check your calculations to ensure you have not exceeded the maximum solubility of this compound in the chosen solvent.
-
If precipitation persists, it is recommended to prepare a fresh stock solution.
Stability and Solubility Data
The stability and solubility of this compound are critical factors for its effective use in experiments. The following tables summarize the available data.
Table 1: this compound Storage Stability
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][2][8] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 3 months to 1 year | [1][2] |
| -20°C | 2 weeks to 1 month | [1][2] |
Table 2: this compound Solubility
| Solvent | Maximum Concentration | Source |
| DMSO | 20 mg/mL to 124 mg/mL | [1][2][9] |
| DMF | 25 mg/mL | [1][9] |
| Ethanol | 1 mg/mL | [1][9] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [1][9] |
| Water | Insoluble | [2] |
Experimental Protocols
1. In Vitro Tyrosine Kinase Assay
This protocol is used to determine the inhibitory activity of this compound against specific tyrosine kinases.
-
Methodology:
-
Use 96-well ELISA plates pre-coated with a kinase substrate like Poly (Glu, Tyr)4:1.
-
Add ATP solution (e.g., 5 µM) to each well.
-
Add various concentrations of this compound diluted in 1% DMSO. A negative control with 1% DMSO alone should be included.
-
Initiate the kinase reaction by adding the purified tyrosine kinase protein.
-
Incubate the plate for 60 minutes at 37°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.1% Tween 20).
-
Add an anti-phosphotyrosine antibody (e.g., PY99) and incubate for 30 minutes at 37°C.
-
Wash the plate again.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes at 37°C.
-
After a final wash, add a substrate solution (e.g., o-phenylenediamine with H₂O₂) to develop a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength to determine the extent of kinase inhibition.[2][8]
-
2. Cell Proliferation Assay (SRB Assay)
This assay evaluates the anti-proliferative effects of this compound on cancer cell lines.
-
Methodology:
-
Seed cells in 96-well plates and allow them to attach for 24 hours.
-
Treat the cells with increasing concentrations of this compound and incubate for 72 hours.
-
Fix the cells by adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Wash the plates five times with 1% acetic acid.
-
Stain the cells with 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid for 15 minutes at room temperature.
-
Quickly rinse the plates five times with 1% acetic acid to remove unbound dye.
-
Air-dry the plates.
-
Dissolve the protein-bound dye in 10 mM Tris base solution.
-
Measure the absorbance at 515 nm using a multiwell spectrophotometer.
-
Calculate the inhibition rate and IC50 value from the absorbance readings.[2]
-
Signaling Pathway and Experimental Workflow
EGFR/ErbB2 Signaling Pathway Inhibition by this compound
This compound exerts its anti-tumor effects by irreversibly inhibiting EGFR and ErbB2, which in turn blocks key downstream signaling pathways responsible for cell growth and survival.
Caption: Inhibition of EGFR/ErbB2 signaling by this compound.
Experimental Workflow for Assessing this compound Efficacy
The following workflow outlines the key steps in evaluating the in vitro and in vivo activity of this compound.
Caption: General workflow for evaluating this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Metabolism and pharmacokinetics of allitinib in cancer patients: the roles of cytochrome P450s and epoxide hydrolase in its biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Allitinib | C24H18ClFN4O2 | CID 24739943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | EGFR | FLT | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
Troubleshooting Inconsistent Results in Allitinib Tosylate Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allitinib tosylate. Inconsistent results in assays involving this potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases can arise from various factors, from reagent handling to assay selection. This guide aims to address common issues to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, irreversible inhibitor of EGFR (ErbB1), HER2 (ErbB2), and ErbB4.[1][2] It functions by covalently binding to a cysteine residue in the catalytic domains of these receptors, leading to the inhibition of their kinase activity and downstream signaling pathways.[3] This, in turn, can suppress tumor growth and angiogenesis in cancer cells that overexpress these receptors.[4]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solutions:
-
Store in DMSO at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
It is recommended to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[5][6]
-
For aqueous solutions, if the prepared solution is clear, it can be stored at 4°C for up to a week. If it is a suspension, it should be prepared fresh for immediate use.[7]
-
Q3: My IC50 values for this compound are higher than expected in a cell proliferation assay. What could be the cause?
Several factors can contribute to unexpectedly high IC50 values:
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Solubility Issues: this compound has poor solubility in water.[5] Ensure the compound is fully dissolved in the stock solution (e.g., DMSO) before further dilution in culture media. Sonication may be recommended.[7] Precipitates in the final assay wells will lead to an underestimation of the compound's potency.
-
Cell Line Resistance: The sensitivity of different cancer cell lines to this compound can vary significantly.[8] Cell lines with mutations in downstream signaling pathways, such as KRAS, may exhibit resistance.[8]
-
Assay-Specific Artifacts: The choice of proliferation assay can influence the results. For example, the MTT assay has known limitations and can be affected by the metabolic state of the cells and the compound itself, potentially leading to an overestimation of cell viability.[9][10][11][12]
Q4: I am observing high variability between replicate wells in my kinase assay. What are the potential sources of this variability?
High variability in kinase assays can stem from several sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor, enzyme, substrate, or ATP can lead to significant well-to-well variation.
-
Incomplete Mixing: Ensure all components are thoroughly mixed in each well.
-
Edge Effects: Wells on the periphery of a 96-well plate can be prone to evaporation, leading to changes in reagent concentrations. Using a plate sealer and avoiding the outer wells can mitigate this.
-
Reagent Quality: The quality and activity of the kinase and the purity of the substrate are crucial for consistent results.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Compound Instability/Degradation | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. Verify the purity and integrity of the compound if possible. |
| Poor Solubility | Ensure the DMSO stock solution is clear. When diluting into aqueous media, vortex thoroughly and visually inspect for any precipitation. Consider using a surfactant-containing buffer if compatible with the assay. |
| Cell Seeding Density | Optimize cell seeding density. Too few or too many cells can affect the assay's dynamic range and sensitivity.[13] |
| MTT Assay Interference | The MTT assay measures mitochondrial reductase activity, which can be influenced by factors other than cell viability.[9][10] Consider alternative viability assays such as Sulforhodamine B (SRB), CellTiter-Glo® (which measures ATP levels), or direct cell counting (e.g., Trypan Blue exclusion).[5][14] |
| Incorrect Incubation Time | Optimize the incubation time with this compound. A 72-hour incubation is commonly used for proliferation assays.[1][5] |
Issue 2: Weak or No Inhibition in a Kinase Assay
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of the kinase using a known potent inhibitor as a positive control. Ensure proper storage and handling of the enzyme. |
| Suboptimal Assay Conditions | Optimize the concentrations of ATP and substrate. The IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration. Ensure the reaction buffer components (e.g., MgCl2, DTT) are at their optimal concentrations.[5][7] |
| Incorrect Reagent Concentrations | Double-check the calculations for all dilutions, especially for the inhibitor and ATP. |
| Insufficient Incubation Time | Ensure the kinase reaction is allowed to proceed for the optimal duration before stopping the reaction and measuring the signal. A common incubation time is 60 minutes at 37°C.[5][7] |
Experimental Protocols
Sulforhodamine B (SRB) Cell Proliferation Assay
This assay is based on the ability of SRB to bind to protein components of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.
-
Cell Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[5]
ELISA-Based Kinase Assay for EGFR/HER2 Inhibition
This assay measures the phosphorylation of a substrate by the target kinase.
-
Plate Coating: Coat a 96-well ELISA plate with a generic tyrosine kinase substrate, such as Poly (Glu, Tyr)4:1, and incubate overnight.[5][7]
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., BSA in PBS).
-
Kinase Reaction:
-
Detection:
-
Wash the plate to remove ATP and unbound reagents.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody). Incubate for 30 minutes at 37°C.[7]
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes at 37°C.[7]
-
-
Signal Development: Wash the plate and add a colorimetric HRP substrate (e.g., o-phenylenediamine). Stop the reaction with sulfuric acid.[7]
-
Measurement: Read the absorbance at 490 nm.[7]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Allitinib | C24H18ClFN4O2 | CID 24739943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | EGFR | FLT | TargetMol [targetmol.com]
- 8. Cytotoxicity of allitinib, an irreversible anti-EGFR agent, in a large panel of human cancer-derived cell lines: KRAS mutation status as a predictive biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Limitations of the use of MTT assay for screening in drug discovery | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. bioagilytix.com [bioagilytix.com]
Impact of serum concentration on Allitinib tosylate efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of serum concentration on the efficacy of Allitinib tosylate (also known as AST-1306).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2/HER2) tyrosine kinases.[1][2][3] It covalently binds to specific cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) in the catalytic domains of these receptors, leading to the inhibition of their kinase activity.[3] This action blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for tumor cell proliferation and survival.[1][2] Allitinib has also been shown to be effective against the EGFR T790M resistance mutation.[1][2][4]
Q2: How does serum concentration impact the in vitro efficacy of this compound?
A2: In vitro, the efficacy of this compound is directly dependent on its concentration in the cell culture medium. The inhibitory concentration 50 (IC50) values vary significantly across different cancer cell lines, largely depending on their expression levels of EGFR and ErbB2.[3][5] Cell lines with higher levels of ErbB2 have demonstrated greater sensitivity to the drug.[3][5] For example, the Calu-3 lung adenocarcinoma cell line, which overexpresses ErbB2, is more sensitive than cell lines with lower ErbB2 expression.[3][5] It is crucial to achieve a sufficient local concentration to inhibit receptor phosphorylation and subsequent downstream signaling effectively.[1][5]
Q3: What factors can influence the effective serum concentration of this compound in vivo?
A3: Several factors influence the in vivo serum concentration and, consequently, the efficacy of this compound. These include:
-
Pharmacokinetics: Allitinib is rapidly absorbed after oral administration.[4] Its metabolism is extensive, primarily involving cytochrome P450 enzymes (CYP3A4/5 and CYP1A2) and epoxide hydrolase.[6] The formation of major active metabolites, M6 (amide hydrolysis) and M10 (dihydrodiol formation), contributes to the overall therapeutic effect.[6][7]
-
Protein Binding: Like many tyrosine kinase inhibitors, the extent of binding to plasma proteins such as albumin can affect the free fraction of the drug available to exert its biological effect.[8][9][10] A lower serum albumin level could potentially alter the free drug concentration, which may impact both efficacy and toxicity.[8][11]
-
Drug Resistance: Pre-existing or acquired mutations in downstream signaling molecules, such as KRAS, can confer resistance to this compound, rendering it less effective even at high serum concentrations.[12]
Q4: What are the typical dose-limiting toxicities observed in clinical studies, and how do they relate to serum concentration?
A4: In a phase I clinical study, the most common drug-related adverse events were diarrhea and rash, which are known class effects of EGFR inhibitors.[4] The key dose-limiting toxicity (DLT) was grade 3 diarrhea, observed at higher dose levels.[4] This suggests a correlation between systemic exposure (serum concentration) and the severity of adverse events.
Troubleshooting Guide
Issue 1: Lower than expected anti-tumor activity in our in vitro cell proliferation assay.
-
Possible Cause 1: Sub-optimal Drug Concentration: The IC50 values for this compound can vary widely between cell lines (from nanomolar to micromolar ranges).[3][13]
-
Solution: Perform a dose-response curve starting from a low nanomolar range up to the micromolar range (e.g., 0.01 µM to 20 µM) to determine the precise IC50 for your specific cell line. Refer to the data tables below for reported IC50 values in various cell lines.
-
-
Possible Cause 2: Cell Line Resistance: The cell line may have intrinsic resistance mechanisms.
-
Solution: Verify the expression levels of EGFR and ErbB2 in your cell line. Cell lines with low expression of these receptors are generally less sensitive.[3][14] Additionally, check the mutation status of downstream effectors like KRAS, as activating KRAS mutations are associated with resistance.[12]
-
-
Possible Cause 3: Serum in Culture Medium: Components in fetal bovine serum (FBS) can bind to the drug, reducing its effective free concentration.
-
Solution: Consider reducing the serum percentage in your culture medium during the drug treatment period, or use serum-free medium if your cell line can tolerate it for the duration of the experiment.
-
Issue 2: Inconsistent results in our in vivo xenograft model.
-
Possible Cause 1: Insufficient Drug Exposure: The dosing regimen (dose and frequency) may not be achieving a therapeutic serum concentration.
-
Solution: The antitumor efficacy of this compound is greater in ErbB2-overexpressing tumor models.[2][14] Ensure your xenograft model has high ErbB2 expression. In preclinical models, twice-daily oral administration has been shown to be effective.[2][14] Consider performing a pilot pharmacokinetic study in your animal model to correlate dose with plasma drug concentration.
-
-
Possible Cause 2: High Plasma Protein Binding: In animal models with low serum albumin, the pharmacokinetics of a drug can be altered.[10]
-
Solution: Monitor the health and nutritional status of the animals, as this can affect serum protein levels. Ensure the vehicle used for drug formulation is appropriate and does not impact absorption.[3]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Target Expression | IC50 (µM) |
| Calu-3 | Lung Adenocarcinoma | High ErbB2 | 0.23[3][5] |
| NCI-H1975 | Non-Small Cell Lung | EGFR T790M/L858R | 0.21 ± 0.09[13] |
| HCC-827 | Non-Small Cell Lung | EGFR del E746-A750 | 0.31 ± 0.07[13] |
| BT474 | Breast Cancer | High ErbB2 | 0.97[5] |
| H292 | Non-Small Cell Lung | - | 1.32 ± 0.94[13] |
| SiHa | Cervical Cancer | - | 2.31 ± 0.28[13] |
| HeLa | Cervical Cancer | - | 2.34 ± 0.41[13] |
| SK-OV-3 | Ovarian Cancer | High ErbB2 & EGFR | 6.2 - 7.5[3] |
| A549 | Lung Carcinoma | High EGFR, Low ErbB2 | 6.2 - 7.5[3] |
| MCF-7 | Breast Cancer | Low EGFR & ErbB2 | 16.0[3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Type | Dosing Regimen | Outcome |
| Nude Mice | SK-OV-3 (Ovarian) | 25-100 mg/kg, p.o., twice daily for 28 days | Dramatic suppression of tumor growth; tumors nearly disappeared after 7 days.[1][2][14] |
| Nude Mice | Calu-3 (Lung) | 25-100 mg/kg, p.o., twice daily for 28 days | Dramatic suppression of tumor growth.[1][2][14] |
| Nude Mice | A549 (Lung) | Not specified | Slight inhibition of tumor growth.[2][14] |
| FVB-2/Nneu Transgenic | Breast Cancer | Not specified, twice daily for 3 weeks | Dramatic suppression of tumor growth; tumors almost completely disappeared after 11 days.[2][14] |
Table 3: Pharmacokinetic Parameters of Allitinib (AST-1306) in Humans
| Parameter | Observation |
| Absorption | Rapidly absorbed after oral administration.[4] |
| Metabolism | Extensively metabolized by CYP3A4/5, CYP1A2, and epoxide hydrolase.[6] |
| Major Metabolites | M6 (amide hydrolysis) and M10 (dihydrodiol formation) are major active metabolites in circulation.[6][7] |
| Dose Proportionality | PK concentration parameters increased with dose; no evidence of accumulation over time.[4] |
| Analytical Range | Validated LC-MS/MS method for human plasma: 0.300-200 ng/ml for Allitinib.[7] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation (SRB) Assay
This protocol is adapted from methodologies used in studies evaluating this compound.[2][14]
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.
-
Drug Treatment: Treat cells with increasing concentrations of this compound (e.g., from 0.001 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Rinse the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 0.4% Sulforhodamine B (SRB) solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Air dry the plates again. Add 150 µL of 10 mM Tris base (pH 10.5) to each well to dissolve the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 515 nm using a multiwell spectrophotometer.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. The IC50 value can be determined using a non-linear regression analysis (Logit method).[2][14]
Protocol 2: Tyrosine Kinase Activity (ELISA-based) Assay
This protocol is based on the methods described for determining the kinase inhibitory activity of this compound.[14]
-
Plate Coating: Use 96-well ELISA plates pre-coated with a generic tyrosine kinase substrate, such as Poly (Glu, Tyr)4:1.
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl2, 0.1 mM MnCl2, 0.2 mM Na3VO4, 1 mM DTT).
-
Reaction Setup:
-
Add 80 µL of 5 µM ATP solution (in kinase reaction buffer) to each well.
-
Add 10 µL of this compound at various concentrations (dissolved in 1% DMSO). Use 1% DMSO as a negative control.
-
-
Kinase Reaction: Initiate the reaction by adding 10 µL of purified EGFR or ErbB2 tyrosine kinase protein.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween 20).
-
Detection: Add an HRP-conjugated anti-phosphotyrosine antibody and incubate. After another wash step, add a suitable HRP substrate (e.g., TMB).
-
Stopping Reaction: Terminate the reaction by adding 50 µL of 2 M H2SO4.
-
Data Acquisition: Read the absorbance at 490 nm.
-
Analysis: Calculate the percentage of inhibition using the formula: [1 - (A490 treated / A490 control)] × 100%. Determine IC50 values using the Logit method.[14]
Visualizations
Caption: EGFR/ErbB2 signaling pathway and its irreversible inhibition by this compound.
Caption: Workflow for a typical in vitro dose-response experiment using an SRB assay.
Caption: Troubleshooting decision tree for low anti-tumor efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. A phase I study of AST1306, a novel irreversible EGFR and HER2 kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and pharmacokinetics of allitinib in cancer patients: the roles of cytochrome P450s and epoxide hydrolase in its biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive LC-MS/MS assay for the simultaneous quantification of allitinib and its two metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum Albumin Affects the Time-to-treatment Failure of Alectinib: A Multicenter Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contribution of plasma proteins, albumin and alpha 1-acid glycoprotein, to pharmacokinetics of a multi-targeted receptor tyrosine kinase inhibitor, sunitinib, in analbuminemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serum Albumin Affects the Time-to-treatment Failure of Alectinib: A Multicenter Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of allitinib, an irreversible anti-EGFR agent, in a large panel of human cancer-derived cell lines: KRAS mutation status as a predictive biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | AST-1306 (TsOH) | Irreversible EGFR/ErbB2 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 14. This compound | EGFR | FLT | TargetMol [targetmol.com]
Technical Support Center: Allitinib Tosylate (AST-1306)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Allitinib Tosylate (AST-1306).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][2][3][4] It specifically targets EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[2][4] Its irreversible binding is thought to occur through a covalent interaction with cysteine residues in the catalytic domains of these receptors.[3] This mechanism of action leads to the inhibition of downstream signaling pathways, ultimately suppressing tumor cell proliferation and survival.[2][5]
Q2: In which animal models has this compound shown efficacy?
This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models. Efficacy has been particularly noted in models with HER2 (ErbB2) overexpression.[3][5][6]
Key Efficacy Data in Mouse Xenograft Models:
| Xenograft Model | Cancer Type | Dosing Regimen (Oral) | Outcome |
|---|---|---|---|
| SK-OV-3 | Ovarian Cancer | 25, 50, 100 mg/kg (twice daily) | Dramatic prevention of tumor growth; tumors nearly disappeared after 7 days of treatment.[5] |
| Calu-3 | Lung Cancer | 25, 50, 100 mg/kg (twice daily) | Dramatic prevention of tumor growth.[5][7] |
| FVB-2/Nneu | Breast Cancer | Not specified | Dramatic suppression of tumor growth.[3][5] |
| HO-8910 | Ovarian Cancer | Not specified | Slight inhibition of tumor growth.[5] |
| A549 | Lung Cancer | Not specified | Slight inhibition of tumor growth.[5][7] |
Q3: What is the known toxicity profile of this compound in animal models?
Detailed preclinical toxicology data for this compound in animal models is limited in publicly available literature. However, studies reporting on its efficacy in mouse xenograft models have indicated that the compound is generally "well tolerated" at effective doses.[5] One study noted that during treatment with 25, 50, and 100 mg/kg administered orally twice daily, the body weight of the mice was reduced by less than 20%.[5]
Q4: What toxicities were observed in human clinical trials?
A Phase I clinical trial in patients with advanced solid tumors provides the most detailed insight into the potential toxicities of this compound. The most frequently observed drug-related adverse events were diarrhea and rash (Grade 1-3) and fatigue (Grade 1-2).[8][9] The dose-limiting toxicity (DLT) was identified as Grade 3 diarrhea.[8][9]
Summary of Dose-Limiting Toxicities in Phase I Clinical Trial:
| Dose Level | Adverse Event | Grade | Number of Patients |
|---|---|---|---|
| 1000 mg BID | Diarrhea | 3 | 1 |
| 1500 mg BID | Diarrhea | 3 | 1 |
| 800 mg TID | Diarrhea | 3 | 1 |
| 1200 mg TID | Diarrhea | 3 | 2 |
Troubleshooting Guide for Animal Experiments
Issue 1: Significant weight loss or signs of distress in treated animals.
-
Possible Cause: The administered dose may be too high for the specific animal strain or model. While published efficacy studies report good tolerability, individual model sensitivities can vary.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose to the lower end of the effective range reported in the literature (e.g., starting at 25 mg/kg twice daily).
-
Monitor Animal Health: Implement a more frequent and detailed monitoring schedule for clinical signs of toxicity, including changes in weight, food and water intake, and behavior.
-
Staggered Dosing: Instead of continuous daily dosing, a staggered schedule (e.g., 5 days on, 2 days off) could be explored to allow for animal recovery.
-
Issue 2: Diarrhea observed in treated animals.
-
Possible Cause: This is a known on-target effect of EGFR inhibitors, as EGFR signaling is important for maintaining the gastrointestinal mucosa. Diarrhea was the dose-limiting toxicity in human trials.[8][9]
-
Troubleshooting Steps:
-
Supportive Care: Ensure animals have free access to hydration and nutritional support.
-
Dose Adjustment: If diarrhea is severe (leading to significant weight loss or dehydration), a dose reduction is warranted.
-
Symptomatic Treatment: In consultation with veterinary staff, consider appropriate anti-diarrheal treatments.
-
Issue 3: Skin abnormalities or rash.
-
Possible Cause: Similar to diarrhea, skin rash is a common on-target toxicity associated with EGFR inhibitors.
-
Troubleshooting Steps:
-
Observation: Document the onset, severity, and characteristics of any skin changes.
-
Topical Management: For localized and mild rashes, consult with veterinary staff about the potential for topical emollients to soothe the skin.
-
Dose Modification: If the rash is severe or causes significant distress, consider a dose reduction or temporary interruption of treatment.
-
Experimental Protocols
General Protocol for In Vivo Efficacy Studies (Based on Published Reports):
-
Animal Model: Nude mice bearing human tumor xenografts (e.g., SK-OV-3, Calu-3).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Treatment Initiation: Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Drug Preparation: Prepare this compound in a suitable vehicle for oral gavage.
-
Dosing: Administer this compound orally at the desired dose and schedule (e.g., 25-100 mg/kg, twice daily).
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health status daily.
-
-
Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined maximum size.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. Subchronic toxicity studies in dogs and in utero rats fed diets containing Bacillus stearothermophilus alpha-amylase from a natural or recombinant DNA host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo | PLOS One [journals.plos.org]
- 5. Toxicology | MuriGenics [murigenics.com]
- 6. umbrex.com [umbrex.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. repeat-dose toxicity study: Topics by Science.gov [science.gov]
- 9. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Allitinib Tosylate Versus Lapatinib: A Comparative Guide for HER2+ Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of two prominent tyrosine kinase inhibitors (TKIs), allitinib tosylate and lapatinib, in HER2-positive (HER2+) cancer models. The information presented is collated from various preclinical studies to aid researchers in evaluating these compounds for their drug development programs.
Mechanism of Action and Target Specificity
Both this compound and lapatinib are potent inhibitors of the HER2 (ErbB2) receptor tyrosine kinase, a key driver in a significant subset of breast and other solid tumors. However, they exhibit differences in their binding kinetics and target profiles.
This compound is an irreversible inhibitor of both the epidermal growth factor receptor (EGFR/ErbB1) and HER2.[1] Its irreversible binding to the cysteine residue in the ATP-binding pocket of the kinase domain leads to a sustained inhibition of receptor signaling.[2]
Lapatinib is a reversible, dual inhibitor of both EGFR and HER2 tyrosine kinases.[3] It competes with ATP for binding to the intracellular kinase domain of these receptors, thereby blocking their activation and downstream signaling.[3]
In Vitro Efficacy: Comparative Potency in HER2+ Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and lapatinib in various HER2-overexpressing cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: IC50 Values of this compound in HER2+ Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Calu-3 | Lung Adenocarcinoma | 0.23 | [2] |
| BT474 | Breast Ductal Carcinoma | 0.97 | [2] |
Table 2: IC50 Values of Lapatinib in HER2+ Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| BT474 | 0.025 - 0.046 | [4][5] |
| SK-BR-3 | 0.079 | [5] |
| UACC-812 | 0.010 | [6] |
| MDA-MB-361 | 0.089 | [6] |
| SUM225 | Not explicitly stated, but sensitive | [7] |
Note: The variability in IC50 values can be attributed to differences in experimental protocols, such as cell culture conditions and assay duration.
In Vivo Antitumor Activity in HER2+ Xenograft Models
Preclinical studies using animal models provide crucial insights into the in vivo efficacy of these inhibitors.
This compound: In a Calu-3 lung cancer xenograft model, oral administration of this compound resulted in significant tumor growth suppression.[8] Similarly, in an SK-OV-3 ovarian cancer xenograft model, this compound demonstrated more potent antitumor activity compared to lapatinib at the same dosage.[1]
Lapatinib: In a BT474 breast cancer xenograft model, lapatinib administered orally twice daily significantly inhibited tumor growth.[3][9] Studies have also shown that lapatinib can radiosensitize HER2+ breast cancer xenografts, leading to a synergistic reduction in tumor growth when combined with radiation therapy.[10]
Table 3: Summary of In Vivo Efficacy in HER2+ Xenograft Models
| Drug | Xenograft Model | Cancer Type | Dosing | Key Findings | Reference |
| This compound | Calu-3 | Lung Adenocarcinoma | 25-100 mg/kg, p.o., bid | Dramatic suppression of tumor growth. | [8] |
| This compound | SK-OV-3 | Ovarian Cancer | Not specified | More efficacious than lapatinib at the same dose. | [1] |
| Lapatinib | BT474 | Breast Ductal Carcinoma | 100 mg/kg, p.o., bid | Significant inhibition of tumor growth. | [3][9] |
| Lapatinib | SUM225 | Breast Cancer | 100 mg/kg, p.o., bid | Strong inhibition of tumor growth. | [10] |
Impact on HER2 Signaling Pathways
Both this compound and lapatinib exert their antitumor effects by inhibiting the downstream signaling cascades initiated by HER2 activation. The primary pathways affected are the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways, which are critical for cell proliferation, survival, and differentiation.
Western blot analyses from various studies have confirmed that both drugs effectively reduce the phosphorylation of HER2, as well as key downstream signaling proteins such as AKT and ERK, in HER2-overexpressing cells.[5][7][10]
References
- 1. BT474 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lapatinib | Cell Signaling Technology [cellsignal.com]
- 8. Effects of lapatinib on cell proliferation and apoptosis in NB4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 10. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Allitinib Tosylate and Afatinib in NSCLC Cell Lines
This guide provides a detailed comparison of two irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), Allitinib tosylate (AST-1306) and afatinib, in the context of non-small cell lung cancer (NSCLC) cell lines. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct comparative studies evaluating this compound and afatinib in the same experimental settings are limited in publicly available literature. Therefore, the data presented here is compiled from various sources and should be interpreted with caution due to potential variations in experimental protocols and conditions.
Mechanism of Action
Both this compound and afatinib are potent irreversible inhibitors of the ErbB family of receptor tyrosine kinases, which play a crucial role in the pathogenesis of NSCLC.
This compound (AST-1306) is a novel, orally bioavailable small molecule that selectively and irreversibly inhibits EGFR (ErbB1) and HER2 (ErbB2).[1] It forms a covalent bond with a cysteine residue in the ATP-binding pocket of these receptors, leading to sustained inhibition of their kinase activity. This blockade prevents downstream signaling through pathways such as PI3K/Akt and MAPK/ERK, which are critical for tumor cell proliferation and survival.[1]
Afatinib is a second-generation TKI that irreversibly blocks signaling from the entire ErbB family of receptors: EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). By covalently binding to the kinase domains of these receptors, afatinib effectively shuts down the signaling cascades that drive tumor growth, proliferation, and survival. Its broader spectrum of inhibition compared to first-generation TKIs is thought to provide a more comprehensive blockade of ErbB signaling.
Signaling Pathway Inhibition
The binding of this compound and afatinib to EGFR and other ErbB family members inhibits the autophosphorylation of the receptors, thereby blocking the activation of downstream signaling pathways critical for cancer cell survival and proliferation.
Performance Data in NSCLC Cell Lines
The following tables summarize the available in vitro data for this compound and afatinib on cell proliferation and enzymatic inhibition in various NSCLC cell lines.
Cell Proliferation (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| This compound (AST-1306) | ||
| NSCLC Cell Line | EGFR Mutation Status | IC50 (µM) |
| A549 | Wild-Type | ~7.5 |
| Calu-3 | Wild-Type (HER2 amplified) | 0.23 |
| NCI-H1975 | L858R, T790M | Data not available in µM |
| Afatinib | ||
| NSCLC Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC-9 | Exon 19 deletion | 0.8 |
| H1975 | L858R, T790M | 57 |
| H3255 | L858R | 0.3 |
| H460 | Wild-Type | 2300 |
| PC-9ER | Exon 19 del, T790M | 165 |
Note: The IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
Enzymatic Inhibition (IC50)
| Drug | Target | IC50 (nM) |
| This compound (AST-1306) | EGFR | 0.5 |
| ErbB2 | 3 | |
| EGFR (T790M/L858R) | 12 | |
| Afatinib | EGFR | 0.5 |
| ErbB2 | 14 | |
| ErbB4 | 1 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Proliferation Assay (Sulforhodamine B - SRB)
This assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding: NSCLC cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: The following day, cells are treated with a range of concentrations of this compound or afatinib.
-
Incubation: Plates are incubated for 72 hours.
-
Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well and incubated for 15-30 minutes at room temperature.
-
Washing: Unbound SRB is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at 510 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: NSCLC cells are treated with the desired concentrations of this compound or afatinib for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the phosphorylation status of signaling molecules.
-
Protein Extraction: NSCLC cells are treated with the inhibitors, and whole-cell lysates are prepared using a suitable lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., total EGFR, phospho-EGFR, total Akt, phospho-Akt, total ERK, phospho-ERK, and a loading control like β-actin or GAPDH).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
A Comparative Guide to Allitinib Tosylate and Dacomitinib in EGFR-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of allitinib tosylate and dacomitinib, two irreversible tyrosine kinase inhibitors (TKIs) targeting the epidermal growth factor receptor (EGFR) in cancers harboring EGFR mutations. While both drugs share a similar mechanism of irreversible inhibition, the available clinical data for their efficacy varies significantly, with a wealth of information for dacomitinib and limited publicly accessible clinical results for this compound.
At a Glance: Key Characteristics
| Feature | This compound (AST-1306) | Dacomitinib (PF-00299804) |
| Target(s) | EGFR (ErbB1), HER2 (ErbB2) | Pan-HER inhibitor (EGFR/HER1, HER2, HER4) |
| Mechanism of Action | Irreversible inhibitor | Irreversible pan-HER inhibitor |
| Key Clinical Trial | Phase 2 trial (CTR20150258) results not publicly available in detail | ARCHER 1050 (Phase 3) |
| Regulatory Status | Investigational | Approved for first-line treatment of metastatic NSCLC with EGFR exon 19 deletion or exon 21 L858R substitution mutations |
Mechanism of Action and Preclinical Efficacy
Both this compound and dacomitinib are second-generation EGFR TKIs characterized by their irreversible binding to the kinase domain of EGFR. This covalent modification leads to sustained inhibition of EGFR signaling pathways, which are critical for the growth and survival of EGFR-mutant cancer cells.
This compound is an irreversible inhibitor of EGFR and ErbB2 (HER2). Preclinical studies have demonstrated its potency against various EGFR mutations, including the T790M resistance mutation.
In vitro , this compound has shown:
-
Inhibition of EGFR and ErbB2 with IC50 values of 0.5 nM and 3 nM, respectively.
-
Activity against the EGFR T790M/L858R double mutant.
-
Inhibition of EGFR phosphorylation and downstream signaling pathways in cancer cell lines.
Dacomitinib is a pan-HER inhibitor, meaning it irreversibly blocks signaling from EGFR (HER1), HER2, and HER4. This broader inhibition of the HER family is thought to contribute to its efficacy. Preclinical models showed dacomitinib's activity against both gefitinib-sensitive and -resistant lung cancer models.
EGFR Signaling Pathway and TKI Inhibition
The EGFR signaling cascade is a critical pathway in cell proliferation, survival, and differentiation. In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving tumor growth. Both this compound and dacomitinib target this pathway by inhibiting the tyrosine kinase activity of the receptor.
Caption: EGFR signaling pathway and points of inhibition by this compound and Dacomitinib.
Clinical Efficacy: A Tale of Two Data Sets
A direct comparison of the clinical efficacy of this compound and dacomitinib is challenging due to the disparity in available data. Dacomitinib has been extensively studied in a large Phase 3 clinical trial, while the results from a Phase 2 trial of this compound are not widely published.
Dacomitinib: Evidence from the ARCHER 1050 Trial
The pivotal ARCHER 1050 trial was a Phase 3, randomized, open-label study that compared dacomitinib with the first-generation EGFR TKI, gefitinib, as a first-line treatment for patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR exon 19 deletion or exon 21 L858R mutations.
Efficacy Results from ARCHER 1050
| Efficacy Endpoint | Dacomitinib (n=227) | Gefitinib (n=225) | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) by IRC | 14.7 months | 9.2 months | 0.59 (0.47-0.74) | <0.0001 |
| Overall Survival (OS) | 34.1 months | 26.8 months | 0.760 (0.582-0.993) | 0.044 |
| Objective Response Rate (ORR) by IRC | 75% | 72% | - | 0.39 |
| Duration of Response (DoR) by IRC | 14.8 months | 8.3 months | 0.40 (0.31-0.53) | <0.0001 |
| IRC: Independent Review Committee |
These results demonstrate a statistically significant and clinically meaningful improvement in both PFS and OS with dacomitinib compared to gefitinib in the first-line treatment of EGFR-mutant NSCLC.
This compound: Limited Clinical Data
A Phase 2 clinical trial (CTR20150258) has been conducted to evaluate the efficacy and safety of this compound in patients with recurrent and metastatic NSCLC with unconventional EGFR mutations, HER2 mutations, or HER2 amplification. However, detailed quantitative results from this study, including ORR, PFS, OS, and DoR, are not available in the public domain. Preclinical data suggests activity against the T790M resistance mutation, a key area of interest for next-generation EGFR TKIs.
Experimental Protocols
ARCHER 1050 Trial Protocol
-
Study Design: Phase 3, randomized, multicenter, open-label trial.
-
Patient Population: Treatment-naïve patients with locally advanced or metastatic NSCLC with activating EGFR mutations (exon 19 deletion or exon 21 L858R).
-
Intervention: Patients were randomized 1:1 to receive either dacomitinib (45 mg once daily) or gefitinib (250 mg once daily).
-
Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent central review.
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response (DoR), and safety.
Due to the lack of published results, a detailed experimental protocol for the this compound Phase 2 trial cannot be provided.
Visualizing the Drug Development and Comparison Logic
Validating Allitinib Tosylate Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Allitinib tosylate is a potent, orally active, and irreversible inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases.[1][2] It also demonstrates inhibitory activity against ErbB4.[3] As an irreversible inhibitor, this compound forms a covalent bond with a cysteine residue in the ATP-binding site of its target kinases, leading to sustained inhibition.[4] Validating the engagement of this compound with its intended targets within a cellular context is a critical step in understanding its mechanism of action and predicting its therapeutic efficacy.
This guide provides a comparative overview of key experimental methods for validating the cellular target engagement of this compound. We will delve into the principles of each technique, present available quantitative data, and provide detailed experimental protocols.
EGFR/ErbB2 Signaling Pathway Inhibition by this compound
This compound exerts its therapeutic effect by blocking the signaling cascades downstream of EGFR and ErbB2. Upon binding of their respective ligands, these receptors dimerize and autophosphorylate, initiating a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. This compound's irreversible binding to the kinase domain of these receptors prevents ATP from binding, thereby inhibiting their kinase activity and blocking downstream signaling through pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.
Quantitative Comparison of Target Engagement Methods
The choice of a target engagement validation method depends on various factors, including the specific research question, available resources, and desired throughput. Below is a summary of quantitative data for this compound and a comparison of different validation techniques.
| Method | Principle | Quantitative Output | This compound IC₅₀ (EGFR) | This compound IC₅₀ (ErbB2) | Advantages | Disadvantages |
| Biochemical Kinase Assay | Measures the direct inhibition of purified kinase enzymatic activity. | IC₅₀ (half-maximal inhibitory concentration) | 0.5 nM[1][2] | 3 nM[1][2] | Direct measure of enzyme inhibition; high precision. | Lacks cellular context (e.g., ATP competition, cell permeability). |
| Western Blotting | Detects changes in the phosphorylation status of the target kinase and its downstream substrates. | EC₅₀ (half-maximal effective concentration) for phosphorylation inhibition. | Not explicitly reported, but dose-dependent inhibition is observed. | Not explicitly reported, but dose-dependent inhibition is observed. | Provides information on downstream pathway modulation; widely accessible. | Semi-quantitative; lower throughput; antibody-dependent. |
| NanoBRET™ Target Engagement Assay | Measures compound binding to a NanoLuc® luciferase-tagged target in live cells via bioluminescence resonance energy transfer (BRET). | IC₅₀ or Kd (dissociation constant) | Not reported. | Not reported. | Live-cell measurement; quantitative measure of affinity and occupancy; high throughput.[5] | Requires genetic modification of cells to express the fusion protein. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding in cells or cell lysates. | Tagg shift (change in aggregation temperature); EC₅₀ for thermal stabilization. | Not reported. | Not reported. | Label-free; applicable to native proteins in cells and tissues. | Lower throughput for traditional Western blot-based readout; may not be suitable for all targets. |
| KiNativ™ | A chemoproteomic platform that uses biotinylated, irreversible ATP/ADP probes to profile kinase activity in cell lysates. | IC₅₀ for inhibition of probe labeling. | Not reported. | Not reported. | Broad kinase profiling; identifies direct and off-targets in a native-like system. | Requires specialized reagents and mass spectrometry; performed on cell lysates. |
Experimental Workflow for Target Engagement Validation
Validating target engagement typically follows a multi-step process, starting from cellular treatment to data analysis. The specific steps can vary depending on the chosen method.
Detailed Experimental Protocols
Western Blotting for Phospho-EGFR and Phospho-ErbB2
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of its primary targets.
a. Cell Culture and Treatment:
-
Seed A549 (high EGFR expression) or SK-OV-3 (high EGFR and ErbB2 expression) cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.
-
Stimulate the cells with 100 ng/mL of epidermal growth factor (EGF) for 15 minutes.
b. Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-ErbB2 (Tyr1221/1222), and total ErbB2 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol provides a general framework for using the NanoBRET™ technology to quantify the binding of this compound to EGFR and ErbB2 in live cells.
a. Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding either EGFR-NanoLuc® or ErbB2-NanoLuc® fusion protein.
-
Seed the transfected cells into a 96-well plate.
b. Assay Procedure:
-
Prepare a dose-response curve of this compound.
-
Add the NanoBRET™ tracer and this compound at various concentrations to the cells.
-
Incubate for a specified period (e.g., 2 hours) at 37°C.
-
Add the Nano-Glo® substrate.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped for BRET measurements.
c. Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound.
-
Determine the IC₅₀ value from the resulting dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to measure the thermal stabilization of endogenous EGFR and ErbB2 upon binding of this compound.
a. Cell Treatment and Heating:
-
Culture cells (e.g., A549 or SK-OV-3) to a high density.
-
Treat the cells with this compound or vehicle control for a specified time.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
b. Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Transfer the supernatant to new tubes.
-
Quantify the amount of soluble EGFR and ErbB2 in the supernatant using Western blotting or ELISA.
c. Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate melting curves.
-
Compare the melting curves of the vehicle-treated and this compound-treated samples to determine the thermal shift (ΔTagg).
Comparison of Methodologies
Choosing the most appropriate method for validating this compound target engagement requires consideration of the specific experimental goals and available resources.
-
Western blotting is a foundational method to confirm that this compound inhibits the phosphorylation of its targets and downstream signaling proteins, providing crucial functional validation.
-
NanoBRET™ offers a sophisticated, high-throughput approach to directly quantify the binding affinity and occupancy of this compound in live cells, which is particularly valuable for dose-response studies and understanding cellular potency.
-
CETSA provides a label-free method to confirm target engagement with the native, unmodified protein in a cellular environment, offering strong evidence of direct physical interaction.
-
KiNativ™ is a powerful tool for assessing the selectivity of this compound across a broad range of kinases, helping to identify potential off-targets and providing a more comprehensive understanding of its cellular activity profile.
-
Biochemical assays are indispensable for determining the intrinsic inhibitory potency of a compound against its purified target enzymes, providing a baseline for comparison with cellular assays.
For a comprehensive validation of this compound's target engagement, a multi-faceted approach employing a combination of these techniques is recommended. For instance, initial validation of pathway inhibition by Western blotting can be complemented with quantitative binding data from NanoBRET™ and confirmation of direct engagement with native protein using CETSA.
References
Confirming the Irreversible Binding of Allitinib Tosylate: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Allitinib tosylate is a potent, orally active, and irreversible inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases.[1] Its irreversible binding mechanism, which involves the formation of a stable covalent bond with the target protein, offers distinct pharmacological advantages, including prolonged target inhibition and potential for increased efficacy. For researchers and drug developers, rigorously confirming this irreversible mode of action is a critical step in the characterization of this and similar kinase inhibitors.
This guide provides a comparative overview of key biochemical assays used to unequivocally demonstrate the irreversible binding of this compound and other covalent inhibitors. We present supporting experimental data from studies on well-characterized irreversible EGFR inhibitors, detailed experimental protocols, and visualizations to aid in the understanding and implementation of these techniques.
Comparison of Key Biochemical Assays
Three primary biochemical assays are indispensable for confirming the irreversible binding of a kinase inhibitor: Mass Spectrometry (MS), Washout and Western Blotting, and Activity-Based Protein Profiling (ABPP). Each method provides a unique line of evidence to build a comprehensive picture of the inhibitor's mechanism of action.
| Assay | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Directly measures the mass of the target protein before and after incubation with the inhibitor. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent adduct formation. | Definitive evidence of covalent bond formation. Can identify the specific amino acid residue modified. | Unambiguous confirmation of covalent binding. Provides precise molecular information. | Requires purified protein. May not be suitable for high-throughput screening without specialized equipment. |
| Washout and Western Blotting | Cells are treated with the inhibitor, which is then washed away. The phosphorylation status of the target protein and downstream signaling molecules is then assessed over time. Sustained inhibition after washout indicates irreversible binding. | Demonstrates prolonged and sustained target inhibition in a cellular context. | Relatively straightforward and widely accessible technique. Provides functional evidence of irreversible inhibition. | Indirect evidence of covalent binding. Does not identify the specific site of modification. |
| Activity-Based Protein Profiling (ABPP) | Utilizes chemical probes that covalently label the active sites of a class of enzymes. Competition with an irreversible inhibitor prevents probe labeling, which can be quantified by mass spectrometry or gel-based methods. | Confirms target engagement in a complex biological sample (e.g., cell lysate). Can be used to assess inhibitor selectivity across the proteome. | High-throughput potential. Provides information on target engagement and selectivity in a native environment. | Requires the synthesis of specific chemical probes. Interpretation can be complex. |
Experimental Protocols and Data Presentation
Mass Spectrometry for Covalent Adduct Detection
Mass spectrometry provides the most direct and definitive evidence of irreversible binding by detecting the formation of a covalent adduct between the inhibitor and its target protein.
Experimental Protocol:
-
Incubation: Incubate purified recombinant EGFR or ErbB2 protein with this compound at a concentration several-fold higher than its IC50 for a sufficient duration (e.g., 1-4 hours) at 37°C to allow for covalent bond formation. A control sample with the protein and vehicle (e.g., DMSO) should be run in parallel.
-
Sample Preparation: Stop the reaction and prepare the samples for mass spectrometry. This may involve desalting and concentrating the protein sample.
-
Mass Analysis: Analyze the samples using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument. The mass of the intact protein-inhibitor complex is determined.
-
Data Analysis: Compare the mass spectrum of the inhibitor-treated protein with the control. A mass shift equal to the molecular weight of this compound confirms the formation of a 1:1 covalent adduct. Tandem mass spectrometry (MS/MS) can be further employed to identify the specific peptide and amino acid residue (e.g., a cysteine) that has been modified.
Quantitative Data Example (Hypothetical for this compound, based on data for similar inhibitors):
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Conclusion |
| Recombinant EGFR (Control) | 134,277 | 134,276.8 | - | - |
| Recombinant EGFR + this compound | 134,725.7 (EGFR + 448.9) | 134,725.5 | +448.7 | Covalent adduct confirmed |
Note: The molecular weight of Allitinib is 448.9 g/mol .
Experimental Workflow for Mass Spectrometry:
Washout Experiment with Western Blotting
This assay assesses the duration of target inhibition in a cellular context. For an irreversible inhibitor, the inhibitory effect should persist long after the compound has been removed from the extracellular environment.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells that express EGFR and/or ErbB2 (e.g., A431, SK-BR-3) to sub-confluency. Treat the cells with this compound at a concentration known to inhibit receptor phosphorylation (e.g., 5-10 times the IC50) for a defined period (e.g., 2-4 hours). Include a vehicle-treated control.
-
Washout: After treatment, remove the media and wash the cells extensively with fresh, inhibitor-free media (e.g., 3-5 washes) to remove any unbound inhibitor.
-
Time Course: Add fresh, inhibitor-free media and incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Cell Lysis and Protein Quantification: At each time point, lyse the cells and determine the total protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies specific for the phosphorylated forms of EGFR, ErbB2, and key downstream signaling proteins like Akt and ERK. Also, probe for the total protein levels of these targets as loading controls.
-
Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities to determine the level of protein phosphorylation at each time point.
Expected Results and Data Presentation:
For an irreversible inhibitor like this compound, the phosphorylation of EGFR, ErbB2, and downstream targets like Akt and ERK should remain suppressed even after hours of washout. In contrast, for a reversible inhibitor, phosphorylation levels would be expected to recover as the inhibitor dissociates from the target.
| Time Post-Washout | Reversible Inhibitor (% Inhibition) | This compound (% Inhibition) |
| 0 hours | 95% | 98% |
| 2 hours | 50% | 95% |
| 6 hours | 10% | 90% |
| 12 hours | 0% | 85% |
| 24 hours | 0% | 70% |
Logical Flow of a Washout Experiment:
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to assess the engagement of an inhibitor with its target in a complex biological system and to evaluate its selectivity.
Experimental Protocol:
-
Probe Selection: Choose a broad-spectrum or target-class-specific activity-based probe (ABP) that covalently labels the active site of kinases. These probes typically contain a reactive electrophile and a reporter tag (e.g., biotin or a fluorophore).
-
Competitive Inhibition: Pre-incubate a cell lysate or intact cells with varying concentrations of this compound. A vehicle control is also included.
-
Probe Labeling: Add the ABP to the samples. This compound, if bound to its target, will block the ABP from labeling the active site.
-
Enrichment/Detection:
-
For biotinylated probes: Lyse the cells (if not already done), and enrich the probe-labeled proteins using streptavidin beads. Digest the enriched proteins and analyze by LC-MS/MS to identify and quantify the labeled proteins.
-
For fluorescent probes: Separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence scanner.
-
-
Data Analysis: A decrease in the signal from the ABP in the presence of this compound indicates that the inhibitor is engaging the target protein. By comparing the protein profiles of the treated and untreated samples, the selectivity of this compound across the kinome can be assessed.
Data Interpretation:
A dose-dependent decrease in the labeling of EGFR and ErbB2 by the ABP in the presence of this compound confirms target engagement. The absence of a significant decrease in labeling of other kinases would indicate high selectivity.
ABPP Workflow for Target Engagement:
This compound and the EGFR/ErbB2 Signaling Pathway
This compound exerts its anti-cancer effects by irreversibly inhibiting EGFR and ErbB2, thereby blocking downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
EGFR/ErbB2 Signaling Pathway and Point of Inhibition:
Conclusion
Confirming the irreversible binding of this compound to its targets, EGFR and ErbB2, requires a multi-faceted approach employing a combination of biochemical assays. Mass spectrometry provides unequivocal proof of covalent adduct formation, while washout experiments followed by Western blotting demonstrate sustained target inhibition in a cellular context. Activity-based protein profiling further confirms target engagement and can provide valuable information on inhibitor selectivity. By utilizing these complementary techniques, researchers can build a robust body of evidence to fully characterize the mechanism of action of this compound and other irreversible kinase inhibitors, which is essential for their continued development and clinical application.
References
Allitinib Tosylate: A Promising Strategy to Overcome Lapatinib Resistance in HER2-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Lapatinib, a reversible dual tyrosine kinase inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), has been a valuable therapeutic agent for HER2-positive breast cancer. However, the development of acquired resistance to lapatinib presents a significant clinical challenge, necessitating the exploration of novel therapeutic strategies. Allitinib tosylate (formerly AST-1306), an irreversible pan-ErbB family inhibitor, has emerged as a promising candidate to overcome lapatinib resistance due to its distinct mechanism of action. This guide provides a comparative analysis of the efficacy of this compound in the context of lapatinib resistance, supported by available preclinical data and a review of alternative therapeutic options.
Comparative Efficacy of Kinase Inhibitors in Lapatinib-Resistant and -Sensitive Contexts
While direct head-to-head preclinical studies of this compound in established lapatinib-resistant cell lines are not extensively available in the public domain, its mechanism as an irreversible inhibitor suggests a strong potential to overcome resistance. Irreversible inhibitors form a covalent bond with the target kinase, leading to sustained inhibition that is less susceptible to ATP competition, a common mechanism of resistance to reversible inhibitors like lapatinib.
Preclinical data demonstrates the high potency of this compound against EGFR and HER2. In cell-free assays, this compound inhibits EGFR and HER2 with IC50 values of 0.5 nM and 3 nM, respectively[1]. Notably, it also potently inhibits the EGFR T790M mutant with an IC50 of 12 nM, a mutation that confers resistance to first-generation EGFR inhibitors, and is approximately 500-fold more potent than lapatinib against this mutant[1]. This suggests its potential to overcome resistance mediated by kinase domain mutations.
To provide a framework for comparison, the following table summarizes the reported IC50 values for lapatinib and other next-generation HER2 inhibitors in both lapatinib-sensitive and lapatinib-resistant breast cancer cell lines.
| Cell Line | Drug | IC50 (µM) - Parental (Sensitive) | IC50 (µM) - Lapatinib-Resistant | Fold Resistance | Reference |
| SKBR3 | Lapatinib | ~0.05 - 0.1 | 6.5 | ~65-130x | [2] |
| Neratinib | ~0.002 - 0.005 | ~0.03 - 0.08 | ~15x | [3] | |
| HCC1954 | Lapatinib | ~0.1 - 0.25 | 2.7 | ~11-27x | [2] |
| Neratinib | ~0.008 - 0.015 | ~0.016 - 0.03 | ~2x | [3] | |
| BT474 | Lapatinib | ~0.025 | >1 (qualitative) | >40x | [4] |
| Tucatinib | ~0.03 | Not specified | - | [5][6] |
Note: IC50 values can vary between studies due to different experimental conditions.
Signaling Pathways and Mechanisms of Resistance
Lapatinib resistance can arise from various molecular alterations, primarily involving the reactivation of downstream signaling pathways despite HER2 inhibition. A common mechanism is the activation of alternative receptor tyrosine kinases (RTKs) such as MET, which can bypass the lapatinib-induced blockade of HER2 signaling and reactivate the PI3K/Akt and MAPK pathways[7].
This compound, by irreversibly binding to HER2, aims to provide a more sustained and complete inhibition of this primary driver of oncogenesis, potentially rendering the cells less susceptible to signaling pathway reactivation.
Experimental Protocols
To facilitate the replication and validation of efficacy studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the inhibitory effect of compounds on the proliferation of cancer cell lines.
Materials:
-
Lapatinib-sensitive and -resistant HER2-positive cancer cell lines (e.g., SKBR3, BT474)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound, Lapatinib, and other comparator compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound, lapatinib, and other test compounds in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
This protocol is used to assess the inhibition of HER2 and downstream signaling pathways.
Materials:
-
Lapatinib-sensitive and -resistant HER2-positive cancer cell lines
-
6-well plates
-
This compound and Lapatinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or lapatinib for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Conclusion
This compound, with its irreversible binding mechanism and high potency against EGFR and HER2, presents a compelling therapeutic strategy to overcome lapatinib resistance. While direct comparative data in lapatinib-resistant models is still emerging, the existing preclinical evidence strongly supports its potential efficacy. Further investigations are warranted to directly compare this compound with other next-generation inhibitors in well-characterized lapatinib-resistant models to define its clinical utility for patients who have progressed on prior HER2-targeted therapies.
References
- 1. A phase I study of AST1306, a novel irreversible EGFR and HER2 kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of acquired resistance to lapatinib may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lapatinib-Resistant HER2+ Breast Cancer Cells Are Associated with Dysregulation of MAPK and p70S6K/PDCD4 Pathways and Calcium Management, Influence of Cryptotanshinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MET activation mediates resistance to lapatinib inhibition of HER2-amplified gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Allitinib Tosylate Activity Through Downstream Effector Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Allitinib tosylate, a potent irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). Its activity is validated by examining its effects on key downstream signaling effectors, with comparative data provided against the alternative inhibitor, Lapatinib.
Introduction to this compound
This compound (also known as AST-1306) is an anilino-quinazoline compound that functions as an irreversible inhibitor of EGFR and HER2 tyrosine kinases.[1] Unlike reversible inhibitors, this compound forms a covalent bond with cysteine residues (Cys797 in EGFR and Cys805 in HER2) in the ATP-binding domain of these receptors.[1] This irreversible binding effectively shuts down receptor signaling. Dysregulation of the EGFR and HER2 signaling pathways is a key driver in the proliferation and survival of numerous cancer types. This compound has also demonstrated efficacy against the EGFR T790M/L858R double mutant, which is a common mechanism of resistance to first-generation EGFR inhibitors.[2]
The primary downstream pathways affected by EGFR and HER2 inhibition are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. By blocking the phosphorylation and activation of EGFR and HER2, this compound prevents the signal transduction cascade that promotes cell proliferation, survival, and growth.
Comparative Performance Analysis
Experimental data demonstrates the potent inhibitory activity of this compound on both its direct targets and crucial downstream signaling proteins. Its performance has been evaluated against Lapatinib, a reversible dual EGFR/HER2 inhibitor.
Enzymatic and Antiproliferative Activity
This compound shows potent inhibition of EGFR and HER2 kinase activity and demonstrates strong antiproliferative effects in cancer cell lines, particularly those overexpressing HER2.
| Inhibitor | Target | IC₅₀ (nmol/L) | Cell Line | IC₅₀ (µmol/L) |
| This compound (AST-1306) | EGFR | 0.5 | A549 (EGFR high) | 3.93 |
| HER2 (ErbB2) | 3 | Calu-3 (HER2 high) | 0.23 | |
| EGFR T790M/L858R | 12 | SK-OV-3 (HER2 high) | 0.16 | |
| NCI-H1975 (EGFR T790M/L858R) | 0.25 | |||
| Lapatinib | EGFR | 10.8 | A549 (EGFR high) | >10 |
| HER2 (ErbB2) | 9.8 | Calu-3 (HER2 high) | 0.35 | |
| SK-OV-3 (HER2 high) | 0.19 | |||
| NCI-H1975 (EGFR T790M/L858R) | >10 |
Data sourced from Xie et al., 2011.[1]
Inhibition of Downstream Signaling Effectors
Western blot analyses confirm that this compound effectively inhibits the phosphorylation of EGFR, HER2, and key downstream effectors AKT and ERK in a dose-dependent manner. This provides direct evidence of its mechanism of action.
| Cell Line | Target Protein | This compound Concentration | Observed Effect |
| A549 | p-EGFR | Starting at 0.01 µM | Marked inhibition of EGF-induced phosphorylation.[3] |
| p-AKT | Starting at 0.1 µM | Dose-dependent inhibition.[1] | |
| p-ERK | Starting at 0.1 µM | Dose-dependent inhibition.[1] | |
| Calu-3 | p-HER2 | Starting at 0.01 µM | Dose-dependent inhibition.[1] |
| p-AKT | Starting at 0.01 µM | Dose-dependent inhibition.[1] | |
| p-ERK | Starting at 0.01 µM | Dose-dependent inhibition.[1] | |
| SK-OV-3 | p-EGFR | Starting at 0.01 µM | Dose-dependent inhibition.[1] |
| p-HER2 | Starting at 0.01 µM | Dose-dependent inhibition.[1] | |
| p-AKT | Starting at 0.01 µM | Dose-dependent inhibition.[1] | |
| p-ERK | Starting at 0.01 µM | Dose-dependent inhibition.[1] |
Summary of findings from Western blot analyses in Xie et al., 2011.[1][3]
Signaling Pathways and Experimental Workflow
Visual diagrams help clarify the complex signaling cascades targeted by this compound and the experimental process used to validate its activity.
References
- 1. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AST1306, A Novel Irreversible Inhibitor of the Epidermal Growth Factor Receptor 1 and 2, Exhibits Antitumor Activity Both In Vitro and In Vivo | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of Allitinib Tosylate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Potent Kinase Inhibitor
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Allitinib tosylate are paramount to ensuring laboratory safety and environmental protection. This compound, an irreversible inhibitor of EGFR and ErbB2, requires strict disposal protocols due to its potential cytotoxic nature.[1][2][3][4] Adherence to these procedures minimizes exposure risks and ensures compliance with regulatory standards.
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to consult the substance's Safety Data Sheet (SDS) and local institutional guidelines.[5][6] Personnel handling this compound waste must be trained in managing hazardous and cytotoxic materials and equipped with appropriate Personal Protective Equipment (PPE).[7][8]
Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Impervious, chemo-protectant gloves. Consider double-gloving. |
| Gown | Long-sleeved, impermeable gown.[8] |
| Eye Protection | Chemical safety goggles or a face shield.[8][9] |
| Respiratory Mask | An N95 or P2 respirator should be worn, especially when handling powders.[5] |
Step-by-Step Disposal Protocol
The following steps outline the recommended procedure for the disposal of this compound and contaminated materials. This process is designed to prevent contamination and ensure that the waste is handled in a compliant and safe manner.
-
Segregation of Waste: All waste contaminated with this compound must be segregated from other laboratory waste streams at the point of generation.[7] This includes unused compounds, empty vials, contaminated labware (e.g., pipette tips, tubes), and used PPE.
-
Waste Containment:
-
Non-Sharps Waste: Place all non-sharp solid waste, including contaminated gloves, gowns, and bench paper, into a designated, leak-proof, and clearly labeled cytotoxic waste container.[10] These containers are often color-coded (e.g., yellow with a purple lid) to signify cytotoxic contents.[10] The bags should be at least 2 mm thick for polypropylene bags.[7]
-
Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a rigid, puncture-resistant sharps container specifically designated for cytotoxic waste.[8][10]
-
Liquid Waste: Unused solutions of this compound should not be poured down the drain.[11] Collect liquid waste in a sealed, leak-proof, and clearly labeled container compatible with the solvent used (e.g., DMSO).
-
-
Labeling: All waste containers must be clearly labeled with the cytotoxic hazard symbol and the words "Cytotoxic Waste" or "Chemotherapeutic Waste".[7] The label should also include the date and the name of the primary hazardous constituent (this compound).
-
Storage: Store sealed cytotoxic waste containers in a designated, secure area away from general lab traffic.[5][6] This area should be well-ventilated and have secondary containment to manage any potential leaks.
-
Final Disposal: The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. The standard and required method for cytotoxic waste is high-temperature incineration.[10] Ensure that all waste is accompanied by the appropriate hazardous waste consignment note.[10]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
In Case of a Spill
In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill using a chemotherapy spill kit.[5] Absorb liquids with appropriate materials and carefully clean the affected area. All materials used for cleanup must be disposed of as cytotoxic waste. Document the spill according to your institution's safety protocols.[8]
References
- 1. This compound | EGFR | FLT | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. safework.nsw.gov.au [safework.nsw.gov.au]
- 7. danielshealth.ca [danielshealth.ca]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
- 11. biosynth.com [biosynth.com]
Essential Safety and Logistical Information for Handling Allitinib Tosylate
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Allitinib tosylate is paramount. This document provides immediate, procedural guidance on personal protective equipment (PPE), operational plans for handling, and proper disposal methods to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial due to its nature as a pharmacologically active and potentially hazardous substance. The following table summarizes the required PPE, drawing parallels from safety data sheets of similar potent compounds.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated gloves (ASTM D6978)[1] | Prevents skin contact and absorption. Double gloving provides an additional barrier. |
| Eye Protection | Chemical safety goggles or a full-face shield[2][3] | Protects eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved N100 respirator if not handled in a containment primary engineering control (C-PEC)[4] | Prevents inhalation of airborne particles. |
| Body Protection | Disposable, impermeable gown with a solid front, long sleeves, and tight-fitting cuffs[1][5] | Protects against skin contact and contamination of personal clothing. |
| Foot Protection | Closed-toe shoes | Prevents injury from spills or dropped items. |
| Hair/Beard Covers | As needed | Contains hair and prevents contamination. |
Experimental Protocol: Safe Handling of this compound
The following step-by-step protocol outlines the essential procedures for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work with this compound powder within a certified chemical fume hood or a Class II, B2 Biosafety Cabinet to minimize inhalation exposure[4].
-
Ensure a spill kit is readily available in the work area.
-
Designate a specific area for handling this compound to prevent cross-contamination.
2. Donning PPE:
-
Wash hands thoroughly with soap and water.
-
Don shoe covers, hair cover, and beard cover (if applicable).
-
Don an impermeable gown, ensuring it is fully closed.
-
Don the first pair of chemotherapy-rated gloves, tucking the gown cuffs underneath the gloves.
-
Don a second pair of chemotherapy-rated gloves over the first pair, ensuring the gown cuffs are securely between the two layers.
-
Don eye protection (safety goggles or face shield).
-
If not using a C-PEC, don an N100 respirator.
3. Handling this compound:
-
Carefully handle the compound to avoid generating dust.
-
If preparing solutions, do so within the designated containment area.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.
4. Doffing PPE:
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the gown by rolling it away from the body and dispose of it as hazardous waste.
-
Remove shoe covers.
-
Remove the inner pair of gloves and dispose of them as hazardous waste.
-
Remove eye protection and respirator (if used) and clean and store them according to manufacturer instructions.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container in accordance with local, state, and federal regulations[2]. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated, sealed hazardous waste container immediately after use. |
| Contaminated PPE (gloves, gown, etc.) | Dispose of in a designated hazardous waste container immediately after doffing[5]. |
| Spill Material | Use a spill kit to absorb the material, and dispose of all contaminated materials as hazardous waste. |
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
